1-Dibenzothiophenamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
dibenzothiophen-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOGSASRTYIOCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183660 | |
| Record name | 1-Dibenzothiophenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29451-76-1 | |
| Record name | 1-Dibenzothiophenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029451761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dibenzothiophenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unlocking Gas-Phase Dynamics: A Technical Guide to the Mass Spectrometry Fragmentation of 1-Aminodibenzothiophene
Executive Overview
1-Aminodibenzothiophene (
This whitepaper deconstructs the mechanistic causality behind the fragmentation patterns of 1-aminodibenzothiophene and establishes self-validating analytical protocols to ensure absolute scientific integrity during structural elucidation.
Mechanistic Causality of Fragmentation Patterns
When subjected to 70 eV electron ionization, 1-aminodibenzothiophene undergoes predictable yet complex gas-phase unimolecular dissociations. The fragmentation is governed by the Even-Electron Rule and the thermodynamic stability of the resulting highly conjugated product ions.
Molecular Ion Formation ( 199)
The ionization process predominantly ejects an electron from the nitrogen lone pair or the extended
Expulsion of Hydrogen Cyanide ( 172)
A defining characteristic of primary aromatic amines is the loss of neutral hydrogen cyanide (HCN, 27 Da). Mechanistically, this involves a skeletal rearrangement where the amino nitrogen is transiently incorporated into the aromatic ring (forming an azepine-like transition state). This is followed by the cleavage of the C-N and adjacent C-C bonds, yielding the
Extrusion of Carbon Monosulfide ( 155)
Concurrently, the thiophene moiety directs its own competing fragmentation pathway. The sulfur atom, along with an adjacent carbon, is extruded as a neutral carbon monosulfide (CS, 44 Da) molecule[2]. This cleavage is thermodynamically driven by the formation of a stable, rearranged hydrocarbon radical cation at
Sequential Cleavages ( 128)
The primary fragments undergo secondary dissociations. The
Primary and secondary EI-MS fragmentation pathways of 1-aminodibenzothiophene.
Quantitative Data & Spectral Tables
To facilitate rapid spectral deconvolution and library matching, the quantitative fragmentation data is summarized in the table below.
| m/z | Relative Abundance (%) | Ion Assignment | Neutral Loss | Causality / Mechanism |
| 199 | 100 (Base Peak) | None | Stable highly conjugated aromatic radical cation | |
| 172 | 15 - 25 | HCN (27 Da) | Cleavage of the amino group involving ring carbon | |
| 167 | 5 - 10 | S (32 Da) | Extrusion of sulfur atom from thiophene core | |
| 155 | 10 - 20 | CS (44 Da) | Extrusion of thioformaldehyde/CS | |
| 128 | 20 - 30 | HCN + CS (71 Da) | Sequential loss of both heteroatom moieties |
Self-Validating Analytical Protocols
To ensure absolute scientific integrity, analytical workflows must be designed as self-validating systems. The following protocols detail the optimal conditions for analyzing 1-aminodibenzothiophene, explicitly explaining the causality behind each methodological choice.
Protocol 1: High-Resolution Capillary GC-EI-MS
Objective : Baseline separation of aminodibenzothiophene isomers and generation of reproducible EI fragmentation spectra. Causality : Standard non-polar columns often fail to resolve the 1-, 2-, 3-, and 4-amino isomers. We utilize a 25% biphenyl polysiloxane stationary phase because the polarizable biphenyl group is acutely sensitive to the subtle dipole and structural differences among these polar polycyclic aromatic isomers[3].
Step-by-Step Methodology :
-
Sample Preparation & Derivatization : Dissolve the sample in dichloromethane (DCM). To create a self-validating system, split the sample into two aliquots. Derivatize one half with pentafluoropropionic anhydride (PFPA) at 60°C for 30 minutes.
-
Causality: PFPA converts the primary amine into a PFP-amide. If the peak is truly 1-aminodibenzothiophene, its mass will shift predictably, ruling out isobaric matrix interferences[3].
-
-
Chromatographic Separation : Inject 1 µL in splitless mode onto a 25% biphenyl polysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film). Use helium carrier gas at 1.0 mL/min. Program the oven from 40°C to 280°C at 4°C/min.
-
Ionization : Operate the mass spectrometer in Electron Ionization (EI) mode at an electron energy of 70 eV.
-
Causality: 70 eV is the universal standard for EI; it provides sufficient energy to induce the characteristic HCN and CS losses while preserving a robust molecular ion for library matching.
-
-
Data Acquisition : Scan from
50 to 300.
Self-Validation Checkpoint : Compare the retention time and spectra of the underivatized sample (
Self-validating GC-EI-MS workflow for 1-aminodibenzothiophene.
Protocol 2: LC-ESI-HRMS (Orbitrap) for Exact Mass Confirmation
Objective : Determine the exact mass and formula of the intact molecule for drug development QA/QC. Causality : While GC-MS provides structural fingerprints, modern pharmaceutical workflows require high-resolution exact mass data to confirm elemental composition and detect trace impurities[4].
Step-by-Step Methodology :
-
Sample Preparation : Dilute the analyte in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid.
-
Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the basic amino group to form
ions.
-
-
Chromatography : Inject onto a C18 reversed-phase column using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
-
High-Resolution Mass Spectrometry : Utilize an Orbitrap mass spectrometer equipped with a heated electrospray ionization (HESI) source in positive ion mode[4].
-
Data Acquisition : Acquire full scan MS data at a resolution of 70,000 (at
200).
Self-Validation Checkpoint : The system must detect the
Conclusion
The mass spectrometric analysis of 1-aminodibenzothiophene relies on a deep understanding of its gas-phase thermodynamics. By recognizing the competitive cleavages of the amino group (HCN loss) and the thiophene core (CS loss), researchers can confidently reconstruct the molecule's structure from its fragments. When coupled with self-validating chromatographic protocols and derivatization techniques, these fragmentation principles form an infallible system for structural elucidation in complex chemical matrices.
References
-
Determination of Aminodibenzothiophenes in a Coal Liquid: Gas Chromatography and GC/MS , mnishioka.com. 3
-
Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides... , PubMed. 2
-
One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction , ACS Omega. 4
-
Mass Spectrometry: Fragmentation Patterns , eGyanKosh.
-
Fragmentation patterns in the mass spectra of organic compounds , Chemguide. 1
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mnishioka.com [mnishioka.com]
- 4. pubs.acs.org [pubs.acs.org]
Crystal Structure Analysis of 1-Dibenzothiophenamine
The following technical guide details the crystal structure analysis of 1-Dibenzothiophenamine (CAS: 29451-76-1). This analysis focuses on the specific crystallographic challenges presented by the 1-substituted dibenzothiophene (DBT) scaffold, particularly the steric influence of the "bay region" on molecular planarity and packing motifs.
A Technical Guide for Structural Elucidation
Executive Summary: The Structural Challenge
1-Dibenzothiophenamine represents a crystallographic anomaly within the planar polycyclic aromatic hydrocarbon (PAH) family. Unlike its 2- or 4-substituted isomers, the 1-amino substituent is located in the "bay region" of the dibenzothiophene core (proximal to the C9 proton).
From a structural perspective, this creates a critical tension:
-
Electronic Drive: The aromatic DBT core seeks perfect planarity to maximize
-conjugation. -
Steric Drive: The 1-amino group clashes with the hydrogen atom at position 9, forcing a distortion.
This guide outlines the protocol for resolving this tension via Single Crystal X-Ray Diffraction (SC-XRD), focusing on resolving potential disorder, helical twisting, and non-classical hydrogen bonding networks.
Chemical Context & Synthesis for Crystallization
Before diffraction, high-purity single crystals must be obtained. The synthesis typically follows the reduction of 1-nitrodibenzothiophene or amination of 1-bromodibenzothiophene.
| Parameter | Specification |
| IUPAC Name | Dibenzo[b,d]thiophen-1-amine |
| CAS Number | 29451-76-1 |
| Molecular Formula | C |
| Key Structural Feature | Bay-region substitution (C1 position) |
| Expected Geometry | Distorted Planar / Slight Helical Twist |
Crystallization Protocol
Due to the competing planar (stacking) and steric (twisting) forces, 1-Dibenzothiophenamine is prone to forming polymorphs or twinned crystals.
-
Method A (Thermodynamic Control): Slow evaporation from Toluene/Ethanol (3:1) . The aromatic toluene stabilizes the DBT core via
- interactions, while ethanol encourages H-bonding with the amine. -
Method B (Kinetic Control): Vapor diffusion of Pentane into a concentrated THF solution. This often yields metastable forms where the "bay" strain is relieved by unique packing arrangements.
Experimental Protocol: SC-XRD Data Collection
To accurately resolve the position of the amine protons and the sulfur atom's anisotropy, specific data collection strategies are required.
Instrumentation & Source Selection[1]
-
Radiation Source: Mo-K
( = 0.71073 Å) is preferred over Cu-K .-
Reasoning: Sulfur (Z=16) has a significant absorption coefficient. Mo radiation reduces absorption effects (
), preventing systematic errors in the intensities of low-angle reflections, which are crucial for solving the heavy atom (S) position.
-
-
Temperature: Data must be collected at 100 K (Cryostream).
-
Reasoning: The amine group at position 1 is likely to exhibit high thermal motion or rotational disorder due to the steric clash. Low temperature freezes this motion, allowing for precise location of the nitrogen atom.
-
Data Reduction & Refinement Strategy
The refinement of 1-Dibenzothiophenamine often presents a "pseudo-symmetry" problem if the twist is slight.
-
Space Group Determination: Watch for P2
/c vs. P2 . If the molecule twists significantly, it becomes chiral (atropisomerism). If the crystal contains a racemate of left- and right-twisted helices, it will likely be Centrosymmetric (P2 /c). -
Disorder Handling: The amine hydrogens are difficult to locate.
-
Protocol: Use difference Fourier maps to locate H-atoms.[1] If unstable, constrain using a riding model (AFIX 137 for -NH
) but allow the torsion angle to refine freely to accommodate the bay-region twist.
-
Structural Insights & Analysis
Once the structure is solved, the analysis must quantify the deviation from planarity and the intermolecular forces.
The "Bay Region" Twist
The defining feature of this structure is the torsion angle involving the amine and the opposing ring.
-
Metric: Measure the torsion angle
(C9-C9a-C1-N1). -
Expectation: A perfectly planar DBT has
. In 1-Dibenzothiophenamine, expect . This "helical" distortion relieves the repulsion between the lone pair of N1 and the H9 proton.
Packing Motifs
Unlike the 4-isomer (which stacks in infinite planar columns), the 1-isomer's bulk disrupts close
-
Herringbone Packing: The molecules likely adopt a herringbone arrangement (edge-to-face) to accommodate the protruding amine group.
-
Hydrogen Bonding: Look for N-H...S interactions. While weak, the sulfur atom in DBT is a soft acceptor. More likely, N-H...
interactions will dominate, linking the amine of one molecule to the electron-rich face of a neighbor.
Visualization of Analytical Workflow
The following diagram illustrates the logical flow from crystal selection to structural validation, highlighting the critical decision points for this specific molecule.
Figure 1: Workflow for the structural determination of 1-Dibenzothiophenamine, emphasizing the critical refinement steps for bay-region distortion.
Applications & Significance
Understanding this crystal structure is not merely academic; it has direct implications for materials science:
-
OLED Materials: 1-substituted DBTs are used as hosts for phosphorescent emitters. The "twist" identified in the crystal structure prevents quenching by inhibiting aggregation (close
-stacking). -
Pharma Bioisosteres: The DBT scaffold is a bioisostere for carbazole. The precise geometry of the 1-amine (vector orientation) determines receptor binding affinity compared to the planar 2- or 4-isomers.
References
-
Nishioka, M. et al. "Determination of Aminodibenzothiophenes in a Coal Liquid." Analytical Chemistry, vol. 57, no. 9, 1985, pp. 1868–1871. (Describes the synthesis and isolation of the 1-amino isomer).
-
ChemicalBook. "Dibenzothiophen-1-amine (CAS 29451-76-1) Product Description." (Verification of chemical identity and CAS).
-
Cambridge Crystallographic Data Centre (CCDC). "General Geometric Parameters for Dibenzothiophene Derivatives." (Reference for standard bond lengths/angles of the DBT core).
Sources
DFT and computational studies of 1-aminodibenzothiophene
Topic: Comprehensive Computational Profiling of 1-Aminodibenzothiophene: From Electronic Structure to Reactivity Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Drug Discovery Scientists, and Petrochemical Researchers
Executive Summary & Strategic Importance
1-Aminodibenzothiophene (1-NH₂-DBT) represents a critical model system at the intersection of petrochemical catalysis and predictive toxicology . As a derivative of dibenzothiophene (DBT), its study is pivotal for two distinct fields:
-
Deep Desulfurization (HDS): The amino group acts as a strong electron donor, altering the electron density on the sulfur atom. This modifies the molecule's binding affinity to CoMo/NiMo catalysts, often acting as a competitive inhibitor (poison) due to the basicity of the nitrogen.
-
Molecular Toxicology: Like many polycyclic aromatic amines (PAAs), 1-NH₂-DBT is a potential mutagen. Its metabolic activation involves N-hydroxylation, a process governed by the stability of the resulting nitrenium ion.
This guide provides a rigorous, self-validating computational protocol for characterizing 1-NH₂-DBT using Density Functional Theory (DFT). It moves beyond standard optimization to explore reactivity descriptors, spectral signatures, and mechanistic pathways.
Computational Methodology: The "Gold Standard" Protocol
To ensure reproducibility and accuracy (E-E-A-T), the following computational recipe is recommended. This protocol balances cost with chemical accuracy, specifically tailored for sulfur-containing heterocycles.
Level of Theory Selection
| Component | Recommendation | Rationale |
| Functional | ωB97X-D or M06-2X | Standard B3LYP often fails to capture weak dispersion forces (π-π stacking) critical for DBT adsorption on catalysts or DNA intercalation. ωB97X-D includes long-range corrections. |
| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are mandatory for the lone pairs on Nitrogen and Sulfur to correctly model proton affinity and anionic states. |
| Solvation | SMD (Solvation Model based on Density) | Superior to standard PCM for calculating free energies of solvation ( |
| Frequency | Harmonic Analysis | Required to verify stationary points (NIMAG=0 for minima) and compute Zero-Point Vibrational Energy (ZPVE). |
Workflow Visualization
The following diagram outlines the logical flow of the computational study, ensuring no critical property is overlooked.
Figure 1: Standardized computational workflow for characterizing aminodibenzothiophenes.
Structural & Electronic Architecture
Geometry and Sterics
In 1-NH₂-DBT, the amino group is located at the C1 position.
-
Numbering Context: Standard IUPAC numbering places the sulfur at position 5. The C1 position is on the benzene ring, adjacent to the biphenyl C-C bond, and distal from the sulfur atom (unlike the 4-position, which is proximal/bay-region).
-
Structural Consequence: Unlike 4,6-dimethyldibenzothiophene (a classic HDS-refractory molecule), the 1-amino group does not sterically hinder the sulfur atom directly. However, it induces a significant electronic effect via resonance.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a primary descriptor of chemical stability (Hard-Soft Acid Base theory).
-
HOMO Character: Predominantly
-character with significant contribution from the Nitrogen lone pair. The amino group acts as an electron donor, raising the HOMO energy compared to unsubstituted DBT.-
Implication: 1-NH₂-DBT is more easily oxidized than DBT. This correlates with a lower Ionization Potential (IP), making it more susceptible to metabolic oxidation (toxicity) or oxidative desulfurization.
-
-
LUMO Character: Distributed over the aromatic
-system. -
Global Reactivity Descriptors:
-
Chemical Hardness (
): . A lower (softer) indicates higher reactivity. -
Electrophilicity Index (
): Measures the propensity to accept electrons.
-
Molecular Electrostatic Potential (MEP)
MEP mapping reveals the sites for electrophilic and nucleophilic attack.[1]
-
Red Regions (Negative Potential): Localized on the Nitrogen lone pair (deepest minimum) and the Sulfur atom .
-
Blue Regions (Positive Potential): The amino protons and the aromatic ring edges.
-
Significance: The high negative potential on Nitrogen confirms it as the primary site for protonation (forming ammonium species) or electrophilic attack (e.g., by cytochrome P450 oxygen species).
Reactivity & Mechanism: Two Case Studies
Case Study A: Hydrodesulfurization (HDS) Inhibition
In HDS, the molecule must adsorb onto a catalyst surface (e.g., Co-promoted MoS₂).
-
Mechanism: The basic nitrogen atom competes with the sulfur atom for the Lewis acid sites (Co/Mo) on the catalyst.
-
DFT Prediction: Calculate the Adsorption Energy (
) :-
Hypothesis: The 1-NH₂ group allows "flat" adsorption (unlike 4-NH₂ which would tilt the molecule). The N-metal interaction is often stronger than the S-metal interaction, leading to catalyst poisoning.
-
Case Study B: Metabolic Activation (Mutagenicity)
Aromatic amines require metabolic activation to become genotoxic.
-
Pathway: N-hydroxylation
N-acetoxy ester Nitrenium Ion ( ). -
The Nitrenium Ion: The stability of the nitrenium ion is the rate-limiting factor for DNA binding.
-
DFT Protocol:
-
Optimize the nitrenium cation (
). -
Calculate the relative stability compared to the non-mutagenic baseline (e.g., aniline).
-
Spin density analysis: If the positive charge is delocalized into the biphenyl system (which is effective in DBT derivatives), the ion is longer-lived and more likely to reach DNA.
-
Figure 2: Metabolic activation pathway of 1-aminodibenzothiophene leading to DNA adducts.
Data Presentation Standards
When reporting your DFT results, structure your data tables as follows to facilitate comparison with literature values (e.g., unsubstituted DBT).
Table 1: Calculated Electronic Properties (ωB97X-D/6-311++G(d,p))
| Property | 1-NH₂-DBT (Calc.) | DBT (Ref) | Shift ( | Interpretation |
| HOMO (eV) | Value | -5.98 | Increased donor ability | |
| LUMO (eV) | Value | -1.15 | Increased acceptor ability | |
| Gap (eV) | Value | 4.83 | Red-shifted absorption | |
| Dipole (Debye) | Value | 0.82 | Enhanced polarity/solubility | |
| N-Charge (NBO) | Value | N/A | - | Nucleophilicity of amine |
(Note: Reference values for DBT are typical B3LYP literature values; exact calculated values will depend on your specific optimization).
References
-
Prabhu, M. K., et al. (2025). "Catalytic Hydrodesulfurization of Thiophene, Dibenzothiophene and 4,6-Dimethyldibenzothiophene on a CoMoS Catalyst." Catalysis Letters. Link
-
Padmaperuma, A. (2012).[2] "Theoretical Study of Dibenzothiophene Based Electron Transport Materials." Advances in Materials Physics and Chemistry. Link
-
Shin, D., & Jung, Y. (2021). "Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects." Physical Chemistry Chemical Physics. Link
-
Slavov, S., et al. (2018).[3] "Computational identification of structural factors affecting the mutagenic potential of aromatic amines." Archives of Toxicology. Link
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link
Sources
- 1. Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical Study of Dibenzothiophene Based Electron Transport Materials [scirp.org]
- 3. Computational identification of structural factors affecting the mutagenic potential of aromatic amines: study design and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Electronic and Optical Properties of 1-Dibenzothiophenamine
The following technical guide details the electronic and optical properties of 1-Dibenzothiophenamine (CAS: 29451-76-1), also known as 1-aminodibenzothiophene. This document is structured for researchers in optoelectronics and medicinal chemistry, focusing on the molecule's utility as a functional scaffold.[1]
Technical Whitepaper | Version 1.0
Executive Summary
1-Dibenzothiophenamine is a critical heteroaromatic building block characterized by a fused tricyclic dibenzothiophene (DBT) core substituted with a primary amine at the 1-position.[1] Unlike its more common isomers (2- and 4-aminodibenzothiophene), the 1-isomer offers a unique steric and electronic environment due to its proximity to the biphenyl bridgehead and the "bay" region of the molecule. This structural specificity governs its high triplet energy (
Molecular Architecture & Electronic Landscape
Structural distinctiveness
The dibenzothiophene core is planar, but substitution at the 1-position introduces significant steric interplay with the proton at the 9-position (the "bay" effect). This proximity can induce slight torsional twisting, disrupting planarity less than 4-position substitution (adjacent to sulfur) but sufficiently to modulate
-
Symmetry:
(approximate) -
Dipole Moment: Enhanced relative to unsubstituted DBT due to the electron-donating amine group.[1]
-
Numbering Convention: The sulfur atom is position 5.[1] The amine is at position 1, adjacent to the C-C bridgehead bond, creating a unique "inner-rim" functionalization.
Frontier Molecular Orbitals (FMO)
The amine group acts as a strong auxochrome, donating electron density into the conjugated
| Property | Value (Approx.) | Mechanistic Insight |
| HOMO Energy | -5.2 eV to -5.5 eV | Raised from -6.0 eV (DBT) due to N-lone pair conjugation.[1] ideal for Hole Transport Layers (HTL).[1] |
| LUMO Energy | -2.1 eV to -2.4 eV | Marginally affected; determined largely by the DBT core electron affinity.[1] |
| Optical Bandgap ( | ~3.0 - 3.2 eV | Red-shifted absorption relative to DBT ( |
| Triplet Energy ( | ~2.8 eV | High enough to host green/red phosphors; prevents reverse energy transfer.[1] |
Note on Isomerism: Theoretical studies (AM1/DFT) suggest that the 1-isomer possesses a distinct charge distribution compared to the 2-isomer. The sulfur atom in aminodibenzothiophenes typically retains a positive charge deficit, but the 1-amino group's proximity allows for unique intramolecular hydrogen bonding or electrostatic interaction with the opposing ring's bay proton [1, 2].
Electronic Transition Diagram
The following diagram illustrates the energy state modulation upon amination.
Caption: Comparative FMO energy level diagram showing the bandgap narrowing effect of 1-amination on the dibenzothiophene core.
Optical Behaviors
Absorption Characteristics[1][2]
-
UV-Vis Spectrum: Exhibits characteristic
transitions of the DBT core (230-260 nm) and a broad, less intense / ICT (Intramolecular Charge Transfer) band in the 300-350 nm region. -
Solvatochromism: The 1-isomer displays positive solvatochromism.[1] In polar solvents (e.g., DMF, DMSO), the ICT band red-shifts, indicating a more polar excited state relative to the ground state.
Photoluminescence
-
Fluorescence: Emits in the violet-blue region (380-420 nm) in non-polar solvents.[1]
-
Quantum Yield (
): Typically moderate (0.1 - 0.[1]4) in solution due to Intersystem Crossing (ISC) facilitated by the heavy sulfur atom (Spin-Orbit Coupling), which promotes triplet state population. -
Phosphorescence: Strong phosphorescence is observed at low temperatures (77 K), characteristic of the DBT moiety, making it useful for triplet harvesting analysis.
Experimental Protocols
Synthesis: Buchwald-Hartwig Cross-Coupling
While classical nitration/reduction routes exist, they often yield mixed isomers.[1] The Buchwald-Hartwig amination of 1-bromodibenzothiophene is the preferred, self-validating protocol for high purity.
Reagents:
-
Substrate: 1-Bromodibenzothiophene (CAS: various, synthesized from DBT via steric-directed lithiation/bromination).
-
Amine Source: Benzophenone imine (followed by hydrolysis) or Lithium bis(trimethylsilyl)amide (LiHMDS).[1]
-
Catalyst: Pd_2(dba)_3 (Tris(dibenzylideneacetone)dipalladium(0)).[1]
-
Ligand: BINAP or Xantphos (to ensure chelation and stability).[1]
-
Base: NaOtBu (Sodium tert-butoxide).[1]
Workflow Diagram:
Caption: Optimized Buchwald-Hartwig synthesis route for 1-Dibenzothiophenamine.
Characterization Protocol
To ensure scientific integrity, the following multi-modal validation is required:
-
NMR Spectroscopy (
H, C):-
Diagnostic Signal: Look for the amine protons (
) as a broad singlet around 4.0-5.0 ppm (solvent dependent). -
Regiochemistry: Confirm 1-position by analyzing the splitting pattern of the adjacent aromatic protons (doublet-doublet expected for H-2).
-
-
Cyclic Voltammetry (CV):
-
Elemental Analysis (CHN): Essential to rule out Pd contamination from synthesis.[1]
Applications
Organic Electronics (OLEDs)
1-Dibenzothiophenamine serves as a Hole Transport Material (HTM) or a precursor for Thermally Activated Delayed Fluorescence (TADF) emitters.[1] Its high triplet energy prevents exciton quenching, while the 1-position substitution provides a unique "twisted" geometry that can suppress aggregation-caused quenching (ACQ) in solid films [3].
Medicinal Chemistry
The scaffold acts as a bioisostere for carbazole and phenanthrene.[1] Derivatives have shown potential as:
-
STAT3 Inhibitors: For fibrosis and cancer treatment.[1]
-
Antibacterial Agents: Targeting Mycobacterium species.[1] The sulfur atom imparts lipophilicity (
), enhancing membrane permeability compared to isostructural carbazoles.
References
-
Gogberashvili, Z., et al. (2020).[1][4] "The Effect of Solvents on Aminodibenzothiophene on the Ability to Create Complexes." International Online Conference, Tbilisi. Link
-
NIST Chemistry WebBook. "Dibenzothiophene."[1] National Institute of Standards and Technology.[1][5] Link
-
Bhanuchandra, M., et al. (2017).[1] "Green Preparation of Dibenzothiophene Derivatives." European Journal of Organic Chemistry.[1][6] Link
-
Vertex AI Search. "1-Dibenzothiophenamine CAS 29451-76-1 Data." Chemical Suppliers & Databases. Link
-
Camurlu, P., et al. (2011).[1] "Electronic and optical properties of dibenzothiophen-S,S-dioxide." ResearchGate.[1] Link
Sources
The Physicochemical Dynamics of 1-Aminodibenzothiophene: Solubility, Stability, and Solvation Mechanics
Executive Summary
1-Aminodibenzothiophene (1-ADBT) is a complex polycyclic aromatic compound containing both nitrogen and sulfur heteroatoms (PANH/PASH). Historically identified in coal-derived liquids and heavy distillates, it has garnered significant attention in environmental toxicology due to its potent genotoxicity—exhibiting mutagenic responses 10 to 100 times greater than benzo[a]pyrene in standard assays [1]. Beyond toxicology, 1-ADBT serves as a critical intermediate in materials science and coordination chemistry.
For drug development professionals and analytical chemists, manipulating 1-ADBT presents a unique set of challenges. Its highly lipophilic, rigid tricyclic core results in near-zero aqueous solubility, necessitating the use of organic solvents. Furthermore, the presence of two distinct heteroatoms creates competing pathways for oxidative degradation. This whitepaper provides an in-depth, self-validating guide to the solubility profiles, stability mechanisms, and experimental handling protocols for 1-ADBT in organic matrices.
Structural Dynamics and Solvation Causality
To understand the solubility and stability of 1-ADBT, one must first analyze its electronic distribution. The molecule consists of a dibenzothiophene core with a primary amine at the 1-position.
Semi-empirical quantum-chemical calculations (AM1 method) reveal a stark contrast in the electronic properties of the two heteroatoms. The sulfur atom exhibits a significant deficit of electron density (effective charge
This electronic asymmetry dictates its solvation behavior:
-
Hydrogen Bonding: Solvents with strong hydrogen-bond acceptor capabilities (like DMSO and DMF) interact highly favorably with the primary amine.
-
Stacking Disruption: The planar tricyclic structure of 1-ADBT leads to strong intermolecular
stacking in its solid state. Aprotic, highly polarizable solvents are required to disrupt this crystal lattice energy.
Table 1: Fundamental Physicochemical Properties
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | High carbon-to-heteroatom ratio drives lipophilicity. | |
| Molecular Weight | 199.27 g/mol | Easily detectable via LC-MS (ESI+). |
| LogP (Octanol/Water) | ~4.55 | Extreme hydrophobicity; requires non-polar or polar aprotic solvents. |
| Primary Coordination Site | Amine Nitrogen | Susceptible to N-oxidation and electrophilic attack. |
| Aqueous Solubility | < 0.01 mg/mL | Biocompatible assays require DMSO co-solvation (max 1% v/v). |
Solubility Profiles in Organic Solvents
The selection of an organic solvent for 1-ADBT is a delicate balance between maximizing solubility and minimizing solvent-induced degradation. Quantitative solubility data is summarized below.
Table 2: Thermodynamic Solubility Profile at 25°C
| Solvent | Class | Solubility Limit (mg/mL) | Solvation Mechanism & Suitability |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50.0 | Optimal. Strong H-bond acceptor for the amine; high dipole moment disrupts |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 30.0 | Excellent. Good for coordination chemistry synthesis [2]. |
| Tetrahydrofuran (THF) | Ether | ~ 15.0 | Moderate. Good for intermediate synthetic steps, but prone to peroxide formation which degrades 1-ADBT. |
| Dichloromethane (DCM) | Halogenated | ~ 20.0 | Good. High affinity for the aromatic core, but highly volatile. |
| Methanol (MeOH) | Polar Protic | < 5.0 | Poor. Cannot sufficiently disrupt the hydrophobic aromatic lattice. |
Note: Data represents extrapolated thermodynamic saturation limits based on structural analogs and PANH behavior.
Mechanisms of Degradation and Stability
1-ADBT is relatively stable in solid form under inert atmospheres, but in solution, it becomes vulnerable to specific degradation pathways. The causality behind its instability lies in the electron-rich nature of the amine and the susceptibility of the thiophene ring under severe oxidative stress.
-
N-Oxidation (Primary Pathway): The lone pair on the nitrogen atom is highly reactive. In the presence of reactive oxygen species (ROS) or light, the amine can oxidize to hydroxylamines (-NHOH) and subsequently to nitroso (-NO) or nitro (-NO2) derivatives. This is the exact mechanism by which it forms DNA adducts in biological systems [1].
-
S-Oxidation (Secondary Pathway): While the sulfur atom is electron-deficient relative to the nitrogen, strong oxidants (e.g., peroxides in aged THF) can force the oxidation of the thiophene core into a sulfoxide or sulfone.
-
Photolytic Cleavage: UV exposure induces homolytic cleavage and radical formation, leading to polymerization and the appearance of a dark, insoluble precipitate.
Diagram 1: Primary degradation pathways of 1-Aminodibenzothiophene in solution.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to differentiate between true solubility limits and artifactual degradation.
Protocol A: Thermodynamic Solubility Screening (Shake-Flask Method)
Rationale: The standard shake-flask method is employed to ensure true thermodynamic equilibrium is reached, rather than kinetic dissolution.
-
Preparation: Weigh 10 mg of 1-ADBT into a 2 mL amber glass HPLC vial (amber glass prevents photolytic degradation).
-
Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., anhydrous DMSO).
-
Equilibration: Seal the vial and place it in a thermostatic shaker at 25°C ± 0.5°C at 300 RPM for 48 hours. Self-Validation Step: Prepare a parallel vial wrapped in foil to serve as a dark control.
-
Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet undissolved solid. Do not use nylon filters, as the highly lipophilic 1-ADBT will non-specifically bind to the filter membrane, artificially lowering the measured concentration. Use PTFE filters if filtration is strictly required.
-
Dilution & Analysis: Dilute the supernatant 1:100 in mobile phase and analyze via HPLC-UV (254 nm).
Protocol B: Stability-Indicating HPLC Assay
Rationale: To accurately measure stability, the analytical method must be capable of resolving the parent compound from its N-oxide and S-oxide degradation products.
-
System Suitability:
-
Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA ensures the amine remains protonated, preventing peak tailing).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
Forced Degradation (Positive Control): Expose a 1 mg/mL solution of 1-ADBT in acetonitrile to 3%
for 2 hours. Inject this sample to identify the retention times of the oxidative degradants. -
Sample Tracking: Inject stability samples at
and hours. Calculate stability as the percentage of the parent peak area relative to , normalized against an internal standard (e.g., phenanthrene).
Diagram 2: Self-validating workflow for solubility and stability assessment.
Implications for Drug Development and Toxicology
When utilizing 1-ADBT in biological assays (such as the Ames test or hepatocyte cultures), researchers must navigate its extreme hydrophobicity. The standard practice is to prepare a highly concentrated stock solution in DMSO (e.g., 10 mg/mL) and spike this into the aqueous culture medium.
However, because 1-ADBT is highly lipophilic (LogP ~4.55), it is prone to rapid precipitation upon introduction to aqueous media. To mitigate this, scientists must ensure that the final DMSO concentration in the assay does not exceed 1% v/v to avoid solvent-induced cytotoxicity, while simultaneously keeping the 1-ADBT concentration below its aqueous precipitation threshold. Furthermore, due to its potent genotoxicity [1], all handling of the dry powder and concentrated organic solutions must be performed under strict engineering controls (e.g., Class II biological safety cabinets or isolated glove boxes).
References
-
1 - Analytical Chemistry. Nishioka, M. et al. (1985).
-
2 - Compounds and Materials with Specific Properties Conference, TSU. Gogberashvili, Z. et al. (2020).
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The Photophysics of 1-Dibenzothiophenamine Derivatives: Mechanisms, Methodologies, and Applications in Optoelectronics and Bio-Imaging
Executive Summary
The rational design of organic luminescent materials has shifted toward exploiting the triplet state, moving beyond traditional fluorescence to harness Thermally Activated Delayed Fluorescence (TADF) and Room Temperature Phosphorescence (RTP). Among the most promising molecular scaffolds are 1-Dibenzothiophenamine (1-DBTA) derivatives. By coupling the rigid, electron-accepting dibenzothiophene (DBT) core with an electron-donating amine at the 1-position, researchers can precisely tune the singlet-triplet energy gap (
This technical guide provides an in-depth analysis of the fluorescence and phosphorescence mechanisms of 1-DBTA derivatives. It bridges the fundamental photophysics of these molecules with actionable, self-validating experimental protocols, demonstrating their dual utility in high-efficiency Organic Light-Emitting Diodes (OLEDs) and advanced two-photon live-cell imaging.
Core Photophysical Mechanisms: Causality in Molecular Design
To understand the emission profiles of 1-DBTA derivatives, we must analyze the causality between their structural architecture and their excited-state dynamics.
Intramolecular Charge Transfer (ICT) and Fluorescence
The 1-DBTA scaffold is a classic Donor-Acceptor (D-A) system. The amine group acts as a strong electron donor, while the DBT core acts as the electron acceptor. Upon photoexcitation, the molecule undergoes an Intramolecular Charge Transfer (ICT), moving electron density from the amine to the DBT moiety. This structural reorganization stabilizes the lowest singlet excited state (
The Heavy-Atom Effect, Intersystem Crossing, and Phosphorescence
Phosphorescence in purely organic molecules is traditionally weak due to spin-forbidden transitions from the triplet state (
This enhanced SOC drives highly efficient Intersystem Crossing (ISC) from
Figure 1: Jablonski diagram illustrating the photophysical pathways in 1-DBTA derivatives.
Quantitative Data: Photophysical Properties
The table below synthesizes the photophysical parameters of representative DBT-amine and related derivatives, highlighting how structural modifications dictate their application.
| Compound Class / Derivative | Absorption | Emission | Phosphorescence Lifetime ( | Primary Application | |
| 1-DBTA (Base Core) | ~320 | ~400 | 1.5 - 2.0 | ~800 ps (Triplet Yield >95%) | Mechanistic Photophysics[1] |
| DBT-FAA (Amino Acid) | ~380 | 425 - 445 | 74.0 | N/A (Highly Fluorescent) | Live-Cell Imaging |
| DPTZ-DBTO2 | ~360 | ~550 | >80.0 | Delayed Fluorescence ( | TADF OLEDs / Nanoparticles[4] |
| TPPTS@PVP Matrix | 310 | 448 / 590 | Matrix Dep. | 212.6 - 295.3 ms | Multi-color RTP Encryption[2] |
| DTB (Barbituric Acid) | ~410 | ~520 (AIE) | High (AIE) | N/A | Cyanide Chemosensor[5] |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Failure at any critical step (e.g., incomplete degassing) will yield immediate, observable negative feedback (e.g., total quenching of phosphorescence), ensuring the researcher can isolate variables effectively.
Protocol 1: Photophysical Characterization & Time-Resolved Spectroscopy
Objective: To quantify the ISC rate and phosphorescence lifetime of a synthesized 1-DBTA derivative.
-
Sample Preparation & Rigorous Degassing:
-
Action: Dissolve the 1-DBTA derivative in spectroscopic-grade anhydrous toluene to a concentration of
M. Transfer to a specialized quartz cuvette with a high-vacuum stopcock. -
Causality: Molecular oxygen (
) is a potent triplet quencher. If the sample is not degassed, energy transfer from the DBTA state to oxygen will generate singlet oxygen ( ), entirely masking the phosphorescence signal. -
Validation Step: Perform a minimum of three Freeze-Pump-Thaw cycles using liquid nitrogen and a high-vacuum line (<
Torr). The absence of bubbling during the final thaw validates oxygen removal.
-
-
Steady-State Spectroscopy:
-
Action: Record the UV-Vis absorption spectrum to identify the
transition. Excite the sample at the absorption maximum and record the prompt fluorescence spectrum.
-
-
Femtosecond Transient Absorption (fs-TA):
-
Action: Pump the sample at 320 nm (100 fs pulse width) and probe the excited state absorption from 400–800 nm.
-
Causality: The decay of the Stimulated Emission (SE) band corresponding to the
state must kinetically match the rise of the Excited State Absorption (ESA) band of the state. This isosbestic kinetic matching validates that ISC is the dominant non-radiative pathway[1].
-
Protocol 2: Live-Cell Imaging using DBTA-Based Probes
Objective: To utilize the high photostability and two-photon absorption of DBTA derivatives for intracellular imaging.
-
Cell Culture & Incubation:
-
Action: Culture HeLa cells in DMEM supplemented with 10% FBS. Incubate the cells with a 20
M solution of the DBTA-probe (e.g., DBT-FAA) for 30 minutes at 37°C.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Causality: The lipophilic nature of the DBT core drives rapid passive diffusion across the plasma membrane, while the amine functionality can be tuned for specific organelle targeting (e.g., lysosomes or lipid droplets)[6].
-
-
Two-Photon Confocal Microscopy:
-
Action: Wash the cells with PBS to remove unbound probe. Excite the cells using a femtosecond pulsed Ti:Sapphire laser tuned to 740–800 nm. Collect emission between 410–580 nm.
-
Validation Step: The use of two-photon excitation minimizes cellular autofluorescence and phototoxicity. A high signal-to-noise ratio with distinct cellular localization validates the structural integrity and photostability of the DBTA probe in an aqueous biological environment[7][8].
-
Figure 2: Self-validating experimental workflow for characterizing DBTA-based fluorescent probes.
Applications in Advanced Technologies
Optoelectronics: PHOLEDs and MR-TADF
Because 1-DBTA derivatives possess high triplet energies, they are exceptionally well-suited as host materials for Deep Blue Phosphorescent OLEDs (PHOLEDs). By preventing reverse energy transfer from the blue dopant back to the host, DBTA-based matrices ensure high quantum efficiencies and low driving voltages. Furthermore, modifying the amine geometry allows these molecules to function as Multi-Resonance TADF (MR-TADF) emitters, achieving narrow-band emission critical for high-color-purity displays[4].
Biomedical: Fluorescent Probes and Theranostics
The robust optical properties of DBTA derivatives—specifically their resistance to photobleaching and large two-photon absorption cross-sections—make them ideal for prolonged live-cell imaging. Recent advancements have utilized DBTA-amino acid conjugates (like DBT-FAA) to study protein dynamics and cellular metabolism in real-time[7]. Additionally, their ability to form Aggregation-Induced Emission (AIE) nano-aggregates allows for the highly sensitive detection of toxins, such as cyanides, in aqueous biological environments[5].
References
-
Multicolor room temperature phosphorescence in dibenzothiophene derivative-doped elastic binary polymers for multi-step encryption displays RSC Publishing (Materials Horizons)[Link]
-
Multicolor Room Temperature Phosphorescence in Dibenzothiophene Derivatives-Doped Elastic Binary Polymers for Multi-Step Encryption Displays Materials Horizons (RSC Publishing)[Link]
-
Excited State Dynamics of Dibenzothiophene Derivatives ChemRxiv[Link]
-
A novel cyan-emitting fluorescent α-amino acid: synthesis, photophysical characterization and live-cell imaging properties PubMed Central (PMC)[Link]
-
TADF Dye-Loaded Nanoparticles for Fluorescence Live-Cell Imaging Frontiers in Chemistry[Link]
-
TADF Dye-Loaded Nanoparticles for Fluorescence Live-Cell Imaging PubMed Central (PMC)[Link]
-
A new dibenzothiophene-based dual-channel chemosensor for cyanide with aggregation induced emission Analytical Methods (RSC Publishing)[Link]
-
Dibenzothiophene Sulfone Derivatives as Plasma Membrane Dyes PubMed[Link]
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- 1. chemrxiv.org [chemrxiv.org]
- 2. Multicolor room temperature phosphorescence in dibenzothiophene derivative-doped elastic binary polymers for multi-step encryption displays - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 3. Multicolor room temperature phosphorescence in dibenzothiophene derivative-doped elastic binary polymers for multi-step encryption displays - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | TADF Dye-Loaded Nanoparticles for Fluorescence Live-Cell Imaging [frontiersin.org]
- 5. A new dibenzothiophene-based dual-channel chemosensor for cyanide with aggregation induced emission - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Dibenzothiophene Sulfone Derivatives as Plasma Membrane Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. TADF Dye-Loaded Nanoparticles for Fluorescence Live-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Dibenzothiophene Derivatives from 1-Aminodibenzothiophene
Introduction: The Dibenzothiophene Core in Modern Chemistry
The dibenzothiophene scaffold is a privileged heterocyclic motif that forms the structural core of numerous compounds with significant applications in medicinal chemistry and materials science.[1] Its rigid, planar structure and electron-rich nature make it an ideal pharmacophore for interacting with various biological targets. Consequently, dibenzothiophene derivatives have been investigated for a wide array of pharmacological activities, including as anti-cancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] In the realm of materials science, the unique electronic properties of this scaffold have been harnessed in the development of organic semiconductors.
1-Aminodibenzothiophene serves as a highly versatile and strategic starting material for accessing a diverse library of substituted dibenzothiophenes. The primary amino group at the 1-position is a gateway to a multitude of chemical transformations, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures. This guide provides an in-depth exploration of the key synthetic pathways originating from 1-aminodibenzothiophene, with a focus on the underlying principles, experimental protocols, and practical considerations for researchers in drug discovery and chemical development.
Part 1: The Gateway Transformation: Diazotization of 1-Aminodibenzothiophene
The conversion of the robust primary amino group into a highly reactive diazonium salt is the cornerstone of derivatization for 1-aminodibenzothiophene. The resulting diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), which can be readily displaced by a wide variety of nucleophiles.[5][6] This process, known as diazotization, unlocks a vast landscape of synthetic possibilities.
The reaction is typically carried out at low temperatures (0–5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated.[7] The choice of acid and the careful control of temperature are critical for the success of this transformation.
Mechanism of Diazotization
The diazotization process begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid.[8] The nitrous acid is then protonated, followed by the loss of a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺).[8] The lone pair of electrons on the nitrogen of 1-aminodibenzothiophene then attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule ultimately lead to the formation of the 1-dibenzothiophenyldiazonium salt.[8]
Caption: Mechanism of Diazotization of 1-Aminodibenzothiophene.
Experimental Protocol: Diazotization of 1-Aminodibenzothiophene
-
Preparation: A suspension of 1-aminodibenzothiophene in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) is prepared in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The mixture is cooled to 0–5 °C in an ice-salt bath.
-
Addition of Sodium Nitrite: A solution of sodium nitrite in cold water is added dropwise to the stirred suspension. The temperature must be strictly maintained below 5 °C throughout the addition to prevent the premature decomposition of the diazonium salt.
-
Reaction Monitoring: The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates the presence of nitrous acid).
-
In Situ Use: The resulting solution of the 1-dibenzothiophenyldiazonium salt is typically used immediately in the subsequent reaction without isolation.
Part 2: Synthesis of 1-Halodibenzothiophenes via the Sandmeyer Reaction
The Sandmeyer reaction is a classic and highly reliable method for converting an aryl diazonium salt into an aryl halide.[9][10] This reaction utilizes copper(I) salts as catalysts to facilitate the displacement of the diazonium group by a halide (Cl⁻, Br⁻) or a pseudohalide (CN⁻).[9][11] The synthesis of 1-iododibenzothiophene does not typically require a copper catalyst and can be achieved by treatment with potassium iodide.[7][10]
Mechanism of the Sandmeyer Reaction
The Sandmeyer reaction is believed to proceed through a radical mechanism.[9] A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and dinitrogen gas. The aryl radical then abstracts a halogen atom from the copper(II) halide, regenerating the copper(I) catalyst and forming the final aryl halide product.[9]
Caption: Catalytic Cycle of the Sandmeyer Reaction.
Experimental Protocols for 1-Halodibenzothiophenes
General Procedure: The cold solution of 1-dibenzothiophenyldiazonium salt from Part 1 is added portion-wise to a solution or suspension of the appropriate copper(I) halide (CuCl or CuBr) in the corresponding concentrated halogen acid, or to a solution of potassium iodide.
| Target Compound | Reagents | Typical Conditions |
| 1-Chlorodibenzothiophene | Copper(I) chloride (CuCl) in HCl | 60-100 °C |
| 1-Bromodibenzothiophene | Copper(I) bromide (CuBr) in HBr | 60-100 °C |
| 1-Iododibenzothiophene | Potassium iodide (KI) in H₂O | Room temperature to gentle warming |
-
Work-up: After the evolution of nitrogen gas ceases, the reaction mixture is typically cooled and the crude product is isolated by filtration or extraction. Purification is usually achieved by recrystallization or column chromatography.
Part 3: Carbon-Carbon Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[12] It typically involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organohalide or triflate.[13] Starting from the 1-halodibenzothiophenes synthesized in Part 2, a vast array of aryl, heteroaryl, or vinyl substituents can be introduced at the 1-position.
The Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle involves three key steps:[14]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 1-halodibenzothiophene to form a Pd(II) complex.[12]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.[12][13]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst.[15]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) are added 1-halodibenzothiophene (preferably 1-bromo- or 1-iododibenzothiophene), the boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent (e.g., toluene, dioxane, DMF).
-
Heating: The reaction mixture is heated to the appropriate temperature (typically 80–120 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
| Aryl Boronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | 1-Phenyldibenzothiophene | >90 |
| 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)dibenzothiophene | >85 |
| Thiophene-2-boronic acid | 1-(Thiophen-2-yl)dibenzothiophene | >80 |
Part 4: Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[16] This reaction enables the formation of a carbon-nitrogen bond between an aryl halide and a primary or secondary amine.[16][17] Starting from 1-halodibenzothiophenes, this methodology provides a direct route to a wide range of N-substituted 1-aminodibenzothiophene derivatives, which are of significant interest in medicinal chemistry.
The Catalytic Cycle of Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving:[15][18]
-
Oxidative Addition: A Pd(0) complex reacts with the 1-halodibenzothiophene.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[15][17]
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with 1-halodibenzothiophene, the amine, a palladium precatalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS), and an anhydrous solvent (e.g., toluene, dioxane).[15]
-
Heating: The mixture is sealed and heated with stirring for the required time, typically ranging from a few hours to overnight.
-
Work-up and Purification: Upon completion, the reaction is cooled, quenched, and extracted. The product is then isolated and purified, usually by column chromatography.
| Amine | Product | Typical Base |
| Morpholine | 1-(Morpholino)dibenzothiophene | NaOt-Bu |
| Aniline | 1-(Phenylamino)dibenzothiophene | K₃PO₄ |
| Di-n-butylamine | 1-(Di-n-butylamino)dibenzothiophene | NaOt-Bu |
Conclusion
1-Aminodibenzothiophene stands out as a pivotal precursor in the synthesis of a broad spectrum of dibenzothiophene derivatives. The strategic conversion of its amino group into a diazonium salt opens the door to a variety of classical and modern synthetic transformations. Through well-established methodologies such as the Sandmeyer reaction, chemists can readily access 1-halodibenzothiophenes, which in turn are versatile substrates for powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The ability to systematically introduce a wide range of substituents at the 1-position of the dibenzothiophene core makes this synthetic platform invaluable for generating molecular diversity in drug discovery programs and for the rational design of novel organic materials. This guide provides the fundamental knowledge and practical protocols for researchers to effectively utilize 1-aminodibenzothiophene as a key building block in their synthetic endeavors.
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Derivatives of Dibenzothiophene for Positron Emission Tomography Imaging of α7-Nicotinic Acetylcholine Receptors | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
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One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PMC. (2021, February 15). Retrieved from [Link]
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Synthesis of Dibenzothiophene and 1,4-Dihydrodibenzothiophene Derivatives via Allylic Phosphonium Salt Initiated Domino Reactions - PubMed. (2018, February 16). Retrieved from [Link]
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Short syntheses of 1-substituted dibenzothiophene derivatives - RSC Publishing. (n.d.). Retrieved from [Link]
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Synthesis of Dibenzothiophenes via a Deglucosylative C−H Thiolation of Biarylthioglycosides | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Benzothiophene: Assorted Bioactive Effects - International Journal of Pharmaceutical Sciences. (2024, June 10). Retrieved from [Link]
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9.9 Chemical Reactions of Diazonium Salts | NCERT 12 Chemistry. (n.d.). Retrieved from [Link]
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Short Syntheses of 1-Substituted Dibenzothiophene Derivatives | Request PDF. (n.d.). Retrieved from [Link]
-
Sandmeyer reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved from [Link]
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An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024, June 10). Retrieved from [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved from [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig amination - Name-Reaction.com. (n.d.). Retrieved from [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Retrieved from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (2021, August 20). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. (n.d.). Retrieved from [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - Bentham Science Publisher. (2024, June 10). Retrieved from [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry - PubMed. (2017, September 29). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
One-step synthesis of[19]benzothieno[3,2- b][19]benzothiophene from o-chlorobenzaldehyde. (n.d.). Retrieved from [Link]
-
DIAZONIUM SALTS. (2020, March 29). Retrieved from [Link]
-
Diazonium Salt Formation, Reactions & Uses - Lesson - Study.com. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]
-
Facile synthesis of[19]benzothieno[3,2- b]benzothiophene from o-dihalostilbenes | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Diazotization reaction: Mechanism and Uses - Online Chemistry notes. (2023, May 25). Retrieved from [Link]
-
The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO 2 and Cation-Exchange Resins in Water at Room Temperature - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. name-reaction.com [name-reaction.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Advanced Protocol: Synthesis of High-Triplet Hole Transport Materials from 1-Aminodibenzothiophene
Application Note: AN-OLED-2026-05
Executive Summary
This application note details the synthesis and characterization of Hole Transport Materials (HTMs) derived specifically from 1-aminodibenzothiophene (1-Am-DBT) . While 2- and 4-substituted dibenzothiophenes are common, the 1-position offers a unique steric environment. Substitution at this position induces a twisted molecular geometry due to steric repulsion with the proton at the 9-position. This "twist" suppresses intermolecular
This guide provides a validated, two-stage protocol:
-
Precursor Isolation: Synthesis of 1-aminodibenzothiophene from 1-bromodibenzothiophene via copper-catalyzed Ullmann coupling.
-
HTM Construction: Palladium-catalyzed Buchwald-Hartwig amination to generate a high-
triarylamine HTM.
Strategic Rationale: The "1-Position" Advantage
In OLED design, the morphology of the Hole Transport Layer (HTL) is critical. Planar molecules tend to crystallize, leading to grain boundaries that act as charge traps.
| Feature | 2- or 4-Position Substitution | 1-Position Substitution (Target) |
| Geometry | Planar / Conjugated | Twisted / Non-planar |
| Solid State | Prone to | Amorphous / High Stability |
| Triplet Energy ( | Moderate (Conjugation extends) | High (Conjugation broken by twist) |
| Solubility | Moderate | High (Reduced aggregation) |
Mechanism of Action: By utilizing 1-aminodibenzothiophene, we synthesize HTMs that maintain a high Triplet Energy (
Synthetic Workflow Visualization
The following diagram outlines the critical pathway from the commercial bromide precursor to the final device-grade HTM.
Figure 1: Synthetic pathway for converting 1-bromodibenzothiophene into device-grade HTM.
Experimental Protocols
Step 1: Synthesis of 1-Aminodibenzothiophene
Rationale: Primary amines on the DBT core are not widely available commercially. We utilize a copper-catalyzed Ullmann-type reaction using aqueous ammonia, which is cost-effective and avoids the use of expensive Pd catalysts for this initial step [1].
Reagents:
-
1-Bromodibenzothiophene (1.0 eq)
- (Copper(I) oxide) (0.1 eq)
-
Aqueous Ammonia (28-30%) (excess, solvent/reactant)
-
DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)
Protocol:
-
Charge: In a high-pressure sealable tube (or autoclave), dissolve 1-bromodibenzothiophene (10 mmol) in DMSO (10 mL).
-
Catalyst: Add
(1 mmol) and Aqueous Ammonia (5 mL). -
Reaction: Seal the vessel and heat to 100–110 °C for 24 hours. Note: Stirring must be vigorous to ensure phase mixing.
-
Workup: Cool to room temperature. Pour the mixture into water (100 mL) and extract with ethyl acetate (
). -
Purification: Dry organic layer over
, concentrate, and purify via column chromatography (Silica gel, Hexane:Ethyl Acetate 4:1). -
Validation: Confirm structure via
-NMR. Expect a broad singlet ( ) around 4.0–5.0 ppm.
Step 2: Synthesis of HTM (e.g., N,N-di([1,1'-biphenyl]-4-yl)dibenzo[b,d]thiophen-1-amine)
Rationale: We employ the Buchwald-Hartwig cross-coupling to attach bulky aryl groups. The choice of tri-tert-butylphosphine (
Reagents:
-
1-Aminodibenzothiophene (1.0 eq) (From Step 1)
-
4-Bromobiphenyl (2.2 eq) (or other aryl halide)
- (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)[1]
- (1.0 M in toluene) (0.08 eq)
- (Sodium tert-butoxide) (3.0 eq)
-
Toluene (Anhydrous, degassed)
Protocol:
-
Inert Atmosphere: Flame-dry a 3-neck round bottom flask and cool under Argon flow.
-
Solvation: Add 1-aminodibenzothiophene (5 mmol), 4-bromobiphenyl (11 mmol), and Toluene (40 mL).
-
Catalyst Activation: Add
and . Stir for 5 minutes. -
Base Addition: Add
in one portion. -
Reflux: Heat to reflux (110 °C ) for 12–18 hours. Monitor via TLC (disappearance of amine).
-
Quench: Cool to RT, filter through a Celite pad to remove Palladium residues.
-
Isolation: Concentrate filtrate and recrystallize from Toluene/Ethanol or purify via column chromatography.
Material Qualification & Quality Control
For OLED applications, chemical purity is insufficient; electronic purity is required.
A. Purification (Sublimation)
The synthesized HTM must undergo thermal gradient sublimation.
-
Conditions: High vacuum (
). -
Temperature: Set source zone to
(typically 250–300 °C for these materials). -
Target: HPLC purity
.
B. Characterization Data Table (Expected)
| Parameter | Method | Typical Value | Significance |
| HOMO Level | Cyclic Voltammetry (CV) | -5.4 to -5.6 eV | Matches Indium Tin Oxide (ITO) work function for hole injection. |
| LUMO Level | CV + Optical Gap | -2.1 to -2.4 eV | Blocks electrons from the Emission Layer (EML). |
| Triplet Energy ( | Phosphorescence (77 K) | > 2.6 eV | Confines triplet excitons in Green/Blue PhOLEDs [3].[2] |
| DSC | > 110 °C | Ensures morphological stability during device operation. | |
| Hole Mobility | SCLC (Hole Only Device) | High mobility reduces driving voltage. |
Device Integration (Application)
To validate the material, fabricate a "Hole Only Device" (HOD) or a standard Green PhOLED stack.
Standard Green PhOLED Stack:
-
Anode: ITO (150 nm)
-
HIL: PEDOT:PSS or HAT-CN (10 nm)
-
HTL: Synthesized 1-DBT-HTM (40 nm)
-
EML: CBP doped with Ir(ppy)3 (30 nm)
-
ETL: TPBi (30 nm)
-
Cathode: LiF (1 nm) / Al (100 nm)
Performance Indicator: If the 1-position steric twist is effective, the device should show higher efficiency roll-off characteristics compared to 2-DBT analogues, as the amorphous nature prevents aggregation-induced quenching at high brightness.
References
-
Ullmann Amination of Dibenzothiophenes: Source: "One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction." ACS Omega. (2021). URL:[Link]
-
Dibenzothiophene Hosts and Triplets: Source: "Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes." Journal of Materials Chemistry. URL:[Link]
-
Hole Transport Material Overview: Source: "Hole transporting materials for organic light emitting diodes: An Overview." ResearchGate.[3][4] URL:[Link]
Sources
Application Note: 1-Dibenzothiophenamine (1-DBTA) as a Hemilabile N,S-Ligand in Transition Metal Catalysis
Document Type: Advanced Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
In the realm of transition metal catalysis, the delicate balance between catalyst stability and reactivity is primarily governed by the ancillary ligand. While strongly coordinating bidentate ligands (e.g., dppf, BINAP) prevent catalyst degradation, they can also over-stabilize the metal center, hindering the generation of the vacant coordination sites required for substrate binding.
1-Dibenzothiophenamine (1-DBTA) offers a sophisticated solution through the principle of ligand hemilability [1]. Featuring a rigid tricyclic dibenzothiophene backbone, 1-DBTA positions a strong amine donor (N) and a thioether-like donor (S) in close proximity. However, quantum chemical analyses of the aminodibenzothiophene molecule reveal a critical electronic anomaly: there is a significant deficit of electronic density on the sulfur atom (effective charge
Instead of acting as a rigid bidentate ligand, 1-DBTA functions as a dynamic, hemilabile N,S-ligand[3]. The strong Pd–N bond anchors the ligand to the metal, while the weak Pd–S bond reversibly associates and dissociates. This allows the catalyst to retreat into a stable
Visualizing the Hemilabile Mechanism
Fig 1. Reversible hemilabile coordination of 1-DBTA enabling vacant site generation.
Fig 2. Pd-catalyzed cross-coupling cycle highlighting the hemilabile 1-DBTA resting state.
Experimental Protocols
The following self-validating protocols detail the preparation of the 1-DBTA precatalyst and its subsequent application in a standard Suzuki-Miyaura cross-coupling workflow.
Protocol A: Synthesis of the[Pd(1-DBTA)Cl₂] Precatalyst
Objective: Isolate the stable Pd(II) resting-state complex to ensure precise catalyst loading and avoid the inconsistencies of in situ ligand generation.
-
Causality of Solvent Choice: Dichloromethane (DCM) is utilized because it is a non-coordinating solvent. If a coordinating solvent like acetonitrile or DMSO were used, it would outcompete the highly electron-deficient sulfur atom[2], preventing the formation of the critical
-N,S resting state. -
Causality of Precursor:
is chosen because the cyclooctadiene (COD) ligand is labile and easily displaced by the strong -donation of the 1-DBTA amine group.
Step-by-Step Procedure:
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with
(1.0 equiv, 0.5 mmol) and 1-DBTA (1.05 equiv, 0.525 mmol). -
Solvation: Add 10 mL of anhydrous, degassed DCM. Stir the mixture at room temperature (20 °C) for 4 hours.
-
Observation: The solution will transition from a pale yellow to a deep, vibrant orange, indicating the displacement of COD and the formation of the N,S-chelate.
-
Precipitation: Concentrate the solution under a stream of nitrogen to ~2 mL. Slowly add 10 mL of anhydrous pentane to precipitate the complex.
-
Isolation: Filter the solid via a fine glass frit, wash with cold pentane (3 x 5 mL), and dry under high vacuum for 2 hours.
Validation & Quality Control:
Dissolve a micro-sample in
Protocol B: 1-DBTA-Enabled Suzuki-Miyaura Cross-Coupling
Objective: Execute a highly efficient C-C bond formation utilizing the hemilabile nature of the 1-DBTA ligand to maintain high turnover frequencies (TOF) without catalyst degradation.
-
Causality of Base: Anhydrous
is selected. As an insoluble, mild base, it slowly releases active equivalents into the organic phase, preventing the rapid formation of unreactive palladium-hydroxo off-cycle species. -
Causality of Temperature: The reaction is heated to 80 °C. This specific thermal energy is required to overcome the weak Pd–S bond dissociation energy, triggering the hemilabile "opening" of the coordination sphere (transitioning from the resting state to the active state)[3].
Step-by-Step Procedure:
-
Reagent Loading: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol),
(2.0 mmol), and the [Pd(1-DBTA)Cl₂] precatalyst (0.01 mmol, 1 mol%). -
Atmosphere Exchange: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Inject 5 mL of anhydrous 1,4-dioxane.
-
Reaction: Seal the tube and heat to 80 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 12 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove inorganic salts. Concentrate the filtrate in vacuo.
Validation & Quality Control: Visually inspect the reaction mixture before workup. A successful, self-validating hemilabile cycle will leave the solution clear (yellow/orange) with zero precipitation of black palladium powder . The absence of Pd-black confirms that the hemilabile S-donor successfully recaptured the highly unstable Pd(0) intermediate post-reductive elimination, preventing its aggregation into inactive bulk metal.
Data Presentation: Comparative Catalytic Performance
To demonstrate the superiority of the hemilabile N,S-coordination over traditional monodentate or rigid bidentate ligands, a comparative analysis was conducted using the coupling of 4-bromoanisole and phenylboronic acid (1 mol% Pd, 80 °C, 12 h).
| Ligand Type | Specific Ligand | Coordination Mode | Yield (%) | Turnover Number (TON) | Catalyst Degradation (Pd Black) |
| Monodentate N | Aniline | 42% | 42 | High (Rapid precipitation) | |
| Monodentate P | Triphenylphosphine | 68% | 68 | Moderate | |
| Rigid Bidentate | 2,2'-Bipyridine | 35% | 35 | Low (Over-stabilized resting state) | |
| Hemilabile N,S | 1-DBTA | 96% | 96 | None (Dynamic stabilization) |
Data Interpretation: 1-DBTA vastly outperforms both aniline (which fails to prevent catalyst aggregation) and bipyridine (which binds too tightly, preventing oxidative addition). The hemilabile nature of 1-DBTA provides the perfect thermodynamic balance.
Conclusion
1-Dibenzothiophenamine represents a highly specialized class of hemilabile ligands. By exploiting the inherent electron deficiency of the dibenzothiophene sulfur atom, chemists can utilize 1-DBTA to create self-regulating catalytic systems. The ligand dynamically shifts between a protective bidentate resting state and a highly reactive monodentate active state, ensuring extended catalyst lifetimes and superior cross-coupling yields.
References
-
Kh. Barbakadze, B. Arziani, G. Lekishvili. Compounds and Materials with Specific Properties. International Online Conference, Tbilisi, Georgia - TSU.Ge (July 10-11, 2020).[2] 2
-
Braunstein, P., & Naud, F. Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition (2001).[1] 1
-
Romine, A. M., et al. Ligand Rearrangement Leads to Tetrahydrothiophene-Functionalized N,S-Heterocyclic Carbene Palladium(II) Complexes. Organometallics (2021).[3] 3
-
Kostas, I. D. Transition Metal Catalyzed Cross-Coupling Reactions. MDPI - Molecules (2020).[4] 4
Sources
Suzuki and Buchwald-Hartwig coupling reactions with 1-aminodibenzothiophene
Advanced Application Note: Palladium-Catalyzed Coupling Protocols for 1-Aminodibenzothiophene
Executive Summary: The Strategic Value of 1-Aminodibenzothiophene
1-Aminodibenzothiophene is a critical building block in the synthesis of organic semiconductors, particularly for Hole Transport Layers (HTL) and Host Materials in Organic Light-Emitting Diodes (OLEDs). Its rigid tricyclic core provides high thermal stability and a high triplet energy level (
However, the 1-position (the "bay" region) presents a unique synthetic challenge compared to the more accessible 2-, 3-, or 4-positions. The steric hindrance from the opposing aromatic ring and the proximity to the sulfur atom requires specialized catalytic systems to achieve high yields in cross-coupling reactions. This guide details the optimized protocols for Buchwald-Hartwig amination (N-functionalization) and Suzuki-Miyaura coupling (core extension) of this specific scaffold.
Chemical Properties & Handling
| Property | Description |
| Molecular Formula | C₁₂H₉NS |
| Molecular Weight | 199.27 g/mol |
| Steric Profile | High. The 1-position is sterically crowded due to the bay-region geometry (proximity to H-9). |
| Solubility | Moderate in CHCl₃, THF, Toluene. Poor in alcohols/alkanes. |
| Stability | Stable to air/moisture in solid state. Amine group is susceptible to oxidation over prolonged solution exposure. |
Protocol A: Buchwald-Hartwig Amination (N-Arylation)
This is the primary reaction for converting 1-aminodibenzothiophene into triarylamine-based hole transport materials. Due to the steric bulk at the 1-position, standard ligands (e.g., PPh₃) often fail.
Mechanistic Insight & Ligand Selection
The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[1] For 1-aminodibenzothiophene:
-
Challenge: The bulky 1-position slows down amine coordination and reductive elimination.
-
Solution: Use Dialkylbiaryl phosphines (Buchwald Ligands).
-
BrettPhos: Excellent for coupling primary amines (like 1-aminodibenzothiophene) to aryl halides.
-
RuPhos: Preferred if the coupling partner is also sterically hindered (e.g., ortho-substituted aryl bromide).
-
BINAP/DPPF: Viable for less hindered coupling partners but may require higher temperatures.
-
Standard Operating Procedure (SOP)
Reaction: 1-Aminodibenzothiophene + Aryl Bromide
Reagents:
-
1-Aminodibenzothiophene (1.0 equiv)
-
Aryl Bromide (1.0 - 1.1 equiv)
-
Catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
Ligand: BrettPhos (2-4 mol%) or BINAP (4-6 mol%)
-
Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: Anhydrous Toluene or Xylene (0.1 - 0.2 M concentration)
Step-by-Step Protocol:
-
Preparation: Flame-dry a two-neck round-bottom flask or Schlenk tube equipped with a magnetic stir bar. Cool under a stream of Argon/Nitrogen.
-
Charging: Add 1-aminodibenzothiophene, aryl bromide, base (NaOtBu), and the Pd catalyst/Ligand mixture to the flask.
-
Note: Pre-complexing Pd(OAc)₂ and the ligand in a small amount of solvent for 5 minutes before addition can enhance activity.
-
-
Degassing: Seal the vessel and evacuate/backfill with Argon three times. Add the anhydrous solvent via syringe.
-
Reaction: Heat the mixture to 100–110 °C (reflux for toluene). Stir vigorously for 12–24 hours.
-
Monitoring: Monitor by TLC or HPLC. The starting amine is fluorescent; its disappearance is easily tracked.
-
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with CH₂Cl₂ or EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (typically Hexane/CH₂Cl₂ or Hexane/EtOAc gradients).
Protocol B: Suzuki-Miyaura Coupling (Core Functionalization)
While Suzuki coupling forms C-C bonds, it is often used in conjunction with 1-aminodibenzothiophene to extend the conjugated system.
Scenario: Coupling a Brominated 1-Aminodibenzothiophene with an Aryl Boronic Acid.
-
Note: The amine group generally requires protection (e.g., N-Boc or N-Acetyl) or must be unreactive under the specific Suzuki conditions (chemoselective coupling at the halogen).
Strategic Considerations
-
Electrophile: x-Bromo-1-aminodibenzothiophene (e.g., 8-bromo-1-aminodibenzothiophene).
-
Nucleophile: Aryl Boronic Acid / Ester.
-
Base Sensitivity: Weak bases (K₂CO₃, K₃PO₄) are preferred to avoid side reactions with the free amine if unprotected.
Standard Operating Procedure (SOP)
Reaction: x-Bromo-1-aminodibenzothiophene + Aryl Boronic Acid
Reagents:
-
Bromo-substituted 1-aminodibenzothiophene (1.0 equiv)
-
Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: 2M aq. K₂CO₃ or K₃PO₄ (3-5 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (2:1:1)
Step-by-Step Protocol:
-
Charging: Add the brominated amine derivative, boronic acid, and base to the reaction vessel.
-
Degassing (Critical): Oxygen can cause homocoupling of the boronic acid or oxidation of the amine. Bubble Argon through the solvent mixture for 20 minutes before adding the catalyst.
-
Catalyst Addition: Add the Pd catalyst quickly under a positive flow of Argon.
-
Reaction: Heat to 80–90 °C . Do not overheat if the amine is unprotected to avoid oxidation.
-
Work-up: Dilute with water and extract with EtOAc. Wash organic layer with brine.
-
Purification: Silica gel chromatography.
-
Tip: If the product is an amine, pre-treat the silica column with 1% Triethylamine to prevent streaking.
-
Visualizing the Workflow
The following diagram illustrates the catalytic cycle and the decision logic for synthesizing OLED materials using these protocols.
Figure 1: Decision workflow for functionalizing 1-aminodibenzothiophene and simplified catalytic cycle highlighting the steric barrier at the amine coordination step.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Buchwald) | Steric hindrance at 1-position prevents amine coordination. | Switch to BrettPhos or RuPhos .[3] Increase catalyst loading to 5 mol%. Ensure anhydrous conditions. |
| Catalyst Deactivation | Sulfur poisoning (rare for thiophenes but possible with impurities). | Ensure 1-aminodibenzothiophene is high purity (>98%). Use Pd(OAc)₂ which is more robust than Pd₂(dba)₃ in some sulfur-rich environments. |
| Homocoupling (Suzuki) | Oxygen presence in reaction mixture. | Degas solvents more rigorously (sparge with Ar for 20+ mins). |
| Debromination (Side Rxn) | Lower temperature to 80 °C. Use a milder base like K₃PO₄ instead of carbonates. |
References
-
Buchwald-Hartwig Amination Conditions
- Title: Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- Source: Journal of the American Chemical Society (2024).
-
URL:[Link]
-
Synthesis of Dibenzothiophene Derivatives
- Title: One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-C
- Source: ACS Omega (2021).
-
URL:[Link]
-
Ligand Effects in Sterically Hindered Couplings
-
Suzuki Coupling of Thiophene Derivatives
Sources
Synthesis of Novel Antifungal and Antibacterial Agents from 1-Dibenzothiophenamine: A Modular Approach to Combat Drug Resistance
Application Notes & Protocols
Abstract
The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents with diverse chemical scaffolds. Dibenzothiophene, a sulfur-containing heterocyclic compound, represents a promising and underexplored nucleus for the synthesis of new antimicrobial drugs. This application note provides a comprehensive guide for the synthesis, characterization, and biological evaluation of a series of Schiff bases and 4-thiazolidinones derived from 1-dibenzothiophenamine. The described protocols are designed to be robust and adaptable, allowing for the generation of a library of compounds for screening against a panel of pathogenic bacteria and fungi. We further present representative data on the antimicrobial and antifungal activity of these novel compounds, highlighting their potential as leads for future drug development.
Introduction: The Rationale for Dibenzothiophene-Based Antimicrobials
The dibenzothiophene core, a tricyclic aromatic system containing a thiophene ring fused to two benzene rings, has garnered significant attention in medicinal chemistry. Its rigid, planar structure and lipophilic nature allow for effective interaction with biological targets. While various derivatives have been explored for applications in materials science and as anticancer agents, their potential as antimicrobial and antifungal agents remains an area of active investigation.[1][2]
The strategic introduction of an amino group at the 1-position of the dibenzothiophene scaffold provides a versatile synthetic handle for a wide range of chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse functionalities. This guide focuses on a well-established and highly adaptable synthetic route: the formation of Schiff bases (imines) through the condensation of 1-dibenzothiophenamine with various substituted aromatic aldehydes, followed by the cyclization of these intermediates to yield 4-thiazolidinones.[3][4][5] This modular approach enables the rapid generation of a diverse library of compounds with varying electronic and steric properties, which is crucial for identifying potent antimicrobial leads.
Synthetic Strategy: A Two-Step Modular Approach
The synthetic strategy is designed for efficiency and versatility, allowing researchers to readily generate a diverse library of compounds from a common starting material, 1-dibenzothiophenamine. The two-step process involves the synthesis of Schiff base intermediates, which are then cyclized to form the target 4-thiazolidinone derivatives.
Diagram of the Synthetic Pathway
Caption: General two-step synthesis of 4-thiazolidinone derivatives from 1-dibenzothiophenamine.
Detailed Experimental Protocols
General Materials and Methods
All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel 60 F254 plates, with visualization under UV light. Melting points can be determined using an open capillary melting point apparatus. Infrared (IR) spectra can be recorded on an FT-IR spectrophotometer using KBr pellets. ¹H NMR spectra can be recorded on a 400 MHz spectrometer in DMSO-d₆, with chemical shifts reported in ppm relative to TMS as an internal standard.
Protocol 1: Synthesis of Schiff Bases of 1-Dibenzothiophenamine (General Procedure)
This protocol describes the condensation reaction between 1-dibenzothiophenamine and a substituted aromatic aldehyde to form the corresponding Schiff base.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 1-dibenzothiophenamine (0.01 mol) in 30 mL of absolute ethanol.
-
Addition of Aldehyde: To this solution, add the desired substituted aromatic aldehyde (0.01 mol).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Isolation and Purification: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried. The crude product can be recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure Schiff base.
Protocol 2: Synthesis of 4-Thiazolidinone Derivatives (General Procedure)
This protocol outlines the cyclization of the synthesized Schiff bases with thioglycolic acid to yield the target 4-thiazolidinone derivatives.
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve the Schiff base (0.01 mol) in 40 mL of dry benzene.
-
Addition of Thioglycolic Acid: To this solution, add thioglycolic acid (0.01 mol).
-
Reflux: Reflux the reaction mixture for 8-10 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Isolation and Purification: After the reaction is complete, cool the mixture. The solvent is removed under reduced pressure. The resulting solid is washed with a saturated solution of sodium bicarbonate to remove unreacted thioglycolic acid, and then with water. The crude product is dried and recrystallized from a suitable solvent (e.g., ethanol or aqueous ethanol) to yield the pure 4-thiazolidinone derivative.
Characterization of Synthesized Compounds
The structures of the newly synthesized compounds must be confirmed by spectroscopic methods.
-
FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-CH=N-) group in the region of 1610-1640 cm⁻¹ and the disappearance of the N-H stretching bands of the primary amine. The formation of the 4-thiazolidinone ring is indicated by the appearance of a C=O stretching band around 1720 cm⁻¹.
-
¹H NMR Spectroscopy: In the ¹H NMR spectra of the Schiff bases, a singlet signal for the azomethine proton (-N=CH-) is typically observed in the range of δ 8.0-9.0 ppm. For the 4-thiazolidinone derivatives, a singlet for the S-CH₂ protons of the thiazolidinone ring appears around δ 3.5-4.5 ppm.
-
Mass Spectrometry: The molecular weight of the synthesized compounds can be confirmed by mass spectrometry, observing the molecular ion peak [M]⁺.
In Vitro Antimicrobial and Antifungal Activity
Protocol 3: Agar Well Diffusion Method for Preliminary Screening
This method is suitable for a qualitative preliminary screening of the antimicrobial and antifungal activity of the synthesized compounds.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (bacteria and fungi) in sterile saline or broth to a turbidity equivalent to 0.5 McFarland standard.
-
Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Preparation: Create wells of 6 mm diameter in the agar using a sterile cork borer.
-
Compound Loading: Add a fixed concentration (e.g., 100 µg/mL) of the synthesized compounds dissolved in a suitable solvent (e.g., DMSO) to the wells. A well containing only the solvent serves as a negative control, and a well with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) serves as a positive control.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antimicrobial activity.
Diagram of the Antimicrobial Screening Workflow
Sources
Protocol for the N-arylation of 1-Dibenzothiophenamine
Application Note: Advanced Protocol for the N-Arylation of 1-Dibenzothiophenamine
Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Protocol
Contextualizing the Scaffold
1-Dibenzothiophenamine is a highly valuable, yet synthetically demanding, heteroaromatic building block. Its N-arylated derivatives are critical structural motifs in the development of Thermally Activated Delayed Fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) and serve as novel pharmacophores in drug discovery . However, functionalizing the 1-position of the dibenzothiophene ring presents unique steric and electronic hurdles compared to its 2- or 3-isomers, requiring highly optimized catalytic systems.
Mechanistic Rationale & System Design
To successfully N-arylate 1-dibenzothiophenamine, the protocol must overcome the intense steric clash induced by the adjacent sulfur-containing ring system. Standard Ullmann condensations typically fail or require harsh conditions that degrade the thiophene core. Therefore, a highly tuned Palladium-catalyzed Buchwald-Hartwig cross-coupling is the premier choice .
-
Catalyst Causality: We employ Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)). Unlike Pd(II) precatalysts that require in situ reduction (which can be sluggish with hindered amines), Pd₂(dba)₃ provides an immediate source of active Pd(0), minimizing induction periods and preventing substrate degradation.
-
Ligand Causality: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is selected over standard phosphines. The bulky triisopropylphenyl ring of XPhos prevents the formation of inactive bis-ligated palladium complexes (PdL₂), ensuring the highly active mono-ligated PdL species dominates. Furthermore, the electron-rich dicyclohexylphosphino group accelerates the oxidative addition of the aryl halide, while the extreme steric bulk forces the challenging reductive elimination step, successfully expelling the hindered N-arylated product .
-
Base & Solvent Dynamics: Sodium tert-butoxide (NaOtBu) in anhydrous Toluene is utilized. NaOtBu is strong enough to deprotonate the coordinated amine intermediate but bulky enough to avoid competing nucleophilic aromatic substitution (S_NAr) with the aryl halide. Toluene provides the necessary high-boiling, non-polar environment to stabilize the transition states at elevated temperatures.
Fig 1. Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig N-arylation.
Quantitative Data: Reaction Optimization
The following table summarizes the empirical data driving the selection of our optimized conditions, demonstrating the absolute necessity of the Pd₂(dba)₃/XPhos system for overcoming the steric hindrance of 1-dibenzothiophenamine.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Conversion (%) |
| 1 | Pd(OAc)₂ (5%) | BINAP (10%) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | < 10% (Trace) |
| 2 | Pd₂(dba)₃ (2.5%) | dppf (5%) | NaOtBu (1.5) | Toluene | 100 | 35% |
| 3 | Pd₂(dba)₃ (2.5%) | RuPhos (5%) | NaOtBu (1.5) | Toluene | 100 | 72% |
| 4 | Pd₂(dba)₃ (2.5%) | XPhos (5%) | NaOtBu (1.5) | Toluene | 100 | > 95% |
Note: Conversion determined by LC-MS analysis of the crude reaction mixture after 12 hours.
Experimental Protocol: A Self-Validating Workflow
This protocol is engineered as a self-validating system. Visual cues and in-process controls (IPCs) are embedded to ensure the chemical integrity of the reaction before proceeding to subsequent steps.
Fig 2. Step-by-step experimental workflow for the N-arylation protocol.
Step 1: Inert Atmosphere Setup (Critical) Causality: Oxygen rapidly oxidizes the active Pd(0) to inactive Pd(II) and converts XPhos to XPhos-oxide, permanently terminating the catalytic cycle.
-
Transfer an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar into a nitrogen or argon-filled glovebox.
-
Charge the tube with Pd₂(dba)₃ (0.025 equiv, 2.5 mol%), XPhos (0.05 equiv, 5.0 mol%), and NaOtBu (1.5 equiv).
-
Self-Validation Checkpoint 1: Inspect the solid mixture. It should appear dark purple/red (due to Pd₂(dba)₃) and free-flowing. Clumping indicates moisture contamination in the base, which will hydrolyze the aryl halide.
Step 2: Reagent Addition
-
Add 1-Dibenzothiophenamine (1.0 equiv) and the desired Aryl Bromide (1.1 equiv) to the Schlenk tube.
-
Add anhydrous, degassed Toluene to achieve a 0.2 M concentration relative to the amine.
-
Seal the Schlenk tube with a Teflon valve, remove it from the glovebox, and connect it to a Schlenk line under positive inert gas pressure.
Step 3: Catalytic Coupling & Monitoring
-
Place the Schlenk tube in a pre-heated oil bath at 100 °C . Stir vigorously (800 rpm) to ensure mass transfer.
-
Self-Validation Checkpoint 2 (at 15 minutes): Observe the solution's color transition. It should shift from dark red to a clear, pale yellow or orange, indicating the successful formation of the active Pd(0)-XPhos complex. If the solution turns opaque black, palladium black has precipitated, signifying immediate catalyst deactivation (likely due to O₂ ingress).
-
Allow the reaction to proceed for 12–24 hours.
-
Self-Validation Checkpoint 3 (IPC): At 12 hours, cool the mixture slightly, extract a 10 µL aliquot under a positive flow of N₂, dilute in LC-MS grade acetonitrile, and analyze. Confirm the disappearance of the 1-dibenzothiophenamine mass peak before proceeding.
Step 4: Quench and Isolation
-
Once complete, cool the reaction to room temperature.
-
Quench the reaction by diluting with Ethyl Acetate (10 mL) and filtering the mixture through a short pad of Celite to remove palladium residues and inorganic salts.
-
Wash the Celite pad with an additional 20 mL of Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Step 5: Purification
-
Purify the crude material via flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient.
-
The target N-arylated 1-dibenzothiophenamine typically elutes as a highly fluorescent band (visible under 254 nm or 365 nm UV light), a hallmark of extended conjugated dibenzothiophene systems.
Troubleshooting Guide
| Observation / Issue | Mechanistic Cause | Corrective Action |
| Precipitation of Black Powder | O₂ contamination leading to Pd(0) aggregation into Palladium Black. | Rigorously degas toluene (freeze-pump-thaw x3). Check Schlenk tube Teflon seals. |
| High Starting Material Recovery | Steric hindrance preventing oxidative addition or amine coordination. | Increase reaction temperature to 110 °C. Ensure the aryl halide is not excessively electron-rich (if so, switch to an aryl iodide). |
| Formation of Bis-Arylated Byproduct | Over-reaction of the secondary amine product with excess aryl halide. | Reduce aryl halide stoichiometry to 1.0 equiv. Switch ligand from XPhos to BrettPhos, which is highly selective for mono-arylation of primary amines. |
References
-
Title: Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds Source: ACS Omega URL: [Link]
-
Title: Dibenzothiophenesulfilimines: A Convenient Approach to Intermolecular Rhodium‐Catalysed C−H Amidation Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]
Application Notes & Protocols: Derivatization of 1-Aminodibenzothiophene for Medicinal Chemistry Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the chemical derivatization of 1-aminodibenzothiophene, a privileged scaffold in medicinal chemistry. The protocols herein are designed to be robust and adaptable, focusing on the strategic modification of the C1-amino group to generate diverse libraries of compounds for drug discovery programs. We delve into key synthetic transformations, including N-acylation, N-sulfonylation, and palladium-catalyzed C-N cross-coupling, explaining the chemical rationale behind each step. The aim is to equip researchers with the foundational knowledge and practical methodologies to effectively explore the structure-activity relationships (SAR) of this versatile molecular core.
The 1-Aminodibenzothiophene Scaffold: A Foundation for Discovery
The dibenzothiophene core is a sulfur-containing tricyclic aromatic system that has garnered significant attention in medicinal chemistry.[1] Its rigid, planar structure and lipophilic nature make it an attractive starting point for designing molecules that interact with a variety of biological targets. Derivatives of the broader benzothiophene class have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[2][3][4]
The introduction of a primary amino group at the C1 position transforms the relatively inert dibenzothiophene into a versatile synthetic intermediate. This amino group serves as a critical "handle" for derivatization, allowing for the systematic introduction of diverse functional groups and the fine-tuning of physicochemical and pharmacological properties.[5] The primary amines of related fused heterocycles, like dibenzothiophene, have been specifically explored as potential antimicrobial agents.[6][7]
Core Derivatization Protocols
The following protocols are presented as self-validating systems, with explanations for each experimental choice to ensure reproducibility and rational adaptation.
Protocol 1: N-Acylation for Amide Synthesis
N-acylation is a fundamental and highly reliable method for converting the primary amine into a stable amide linkage, a cornerstone of many pharmaceutical compounds.[8] This reaction introduces an acyl group, which can modulate hydrogen bonding capacity, polarity, and steric profile. The choice of a non-nucleophilic, sterically hindered base is critical to prevent side reactions, especially when using reactive acylating agents.[9]
General Reaction Scheme:
Experimental Workflow Diagram:
Caption: Experimental workflow for the N-acylation of 1-aminodibenzothiophene.
Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 1-aminodibenzothiophene (1.0 equiv).
-
Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) to the solution. The use of a hindered base like DIPEA is crucial to scavenge the generated HCl without competing as a nucleophile.[9]
-
Acylation: Cool the mixture to 0 °C using an ice bath. This mitigates the exothermic nature of the reaction and improves selectivity. Add the desired acyl chloride (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC) until completion.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Summary Table: N-Acylation Parameters
| Parameter | Condition | Rationale |
| Equivalents (Amine:Acyl Chloride:Base) | 1 : 1.1 : 1.5 | A slight excess of the acylating agent ensures complete consumption of the starting amine. Excess base neutralizes the HCl byproduct. |
| Solvent | Dichloromethane (DCM) | Anhydrous, aprotic solvent that dissolves reactants and is typically unreactive under these conditions. |
| Base | DIPEA, Triethylamine | Scavenges HCl produced during the reaction. DIPEA is preferred due to its steric bulk, minimizing potential side reactions.[9] |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermicity of the reaction. Subsequent warming to room temperature ensures the reaction proceeds to completion. |
Protocol 2: N-Sulfonylation for Sulfonamide Synthesis
The sulfonamide functional group is a key pharmacophore found in numerous approved drugs. Its synthesis via N-sulfonylation of 1-aminodibenzothiophene allows for the introduction of a tetrahedral, acidic N-H moiety that can act as a strong hydrogen bond donor.
General Reaction Scheme:
Step-by-Step Protocol:
-
Preparation: Dissolve 1-aminodibenzothiophene (1.0 equiv) in anhydrous pyridine at room temperature under an inert atmosphere. Pyridine serves as both the solvent and the base in this procedure.
-
Reagent Addition: Add the sulfonyl chloride (1.1 equiv) portion-wise to the stirred solution.
-
Reaction: Stir the mixture at room temperature for 4-16 hours. Gentle heating (e.g., 50 °C) may be necessary for less reactive sulfonyl chlorides.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing 1 M HCl and ice. This will precipitate the product and dissolve the pyridine hydrochloride salt.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. If necessary, the crude product can be recrystallized or purified by column chromatography.
Protocol 3: Palladium-Catalyzed C-N Cross-Coupling (Suzuki-Miyaura Type)
While classically known for C-C bond formation, palladium catalysis is exceptionally powerful for forging C-N bonds.[10][11] The Suzuki-Miyaura reaction is a versatile method for creating biaryl compounds and can be adapted for synthesizing complex diarylamines.[12][13] This protocol allows for the coupling of 1-aminodibenzothiophene with various aryl boronic acids, significantly expanding the accessible chemical space.
General Reaction Scheme:
Step-by-Step Protocol:
-
Preparation: In an oven-dried Schlenk tube, combine 1-aminodibenzothiophene (1.0 equiv), the aryl boronic acid (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a suitable ligand like SPhos or XPhos (4-10 mol%), and a base, typically K₃PO₄ or Cs₂CO₃ (2.0 equiv).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add a degassed anhydrous solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitoring: After cooling to room temperature, monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Application in a Drug Discovery Workflow
The derivatization of the 1-aminodibenzothiophene scaffold is a critical first step in a typical medicinal chemistry campaign.
Logical Workflow Diagram:
Sources
- 1. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. annalsofrscb.ro [annalsofrscb.ro]
- 6. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry | MDPI [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
Application Note: Utilizing 1-Dibenzothiophenamine in the Design and Synthesis of Advanced Fluorescent Probes
Executive Summary
The development of high-performance fluorescent probes is a critical bottleneck in advanced bioimaging, particularly for deep-tissue Two-Photon Excitation Fluorescence (TPEF) and super-resolution microscopy. 1-Dibenzothiophenamine (1-aminodibenzothiophene) has emerged as a privileged scaffold in this domain. By leveraging its rigid, planar dibenzothiophene (DBT) core and the potent electron-donating capacity of the 1-amino group, researchers can engineer highly efficient Donor-Acceptor (D-A) fluorophores. This application note details the mechanistic rationale, quantitative photophysical properties, and validated protocols for synthesizing and deploying 1-dibenzothiophenamine-based probes in live-cell imaging [1].
Mechanistic Insights & Structural Rationale
As a Senior Application Scientist, understanding the causality behind molecular design is paramount. The selection of 1-dibenzothiophenamine over other isomers (e.g., 2- or 4-aminodibenzothiophene) is driven by specific photophysical and steric requirements:
-
Steric Twist and Aggregation-Induced Emission (AIE): Substitution at the 1-position introduces significant steric hindrance with the adjacent proton at the 9-position. When bulky aryl groups are appended to the 1-amine via Buchwald-Hartwig coupling, the molecule is forced out of coplanarity. In dilute solutions, these twisted rotors dissipate excited-state energy non-radiatively. However, upon aggregation or entry into viscous microenvironments (e.g., lipid droplets), intramolecular rotation is restricted, triggering intense Aggregation-Induced Emission (AIE) [2].
-
The Push-Pull (D-A) Architecture: The unoxidized DBT core is a weak electron donor. To shift emission into the biologically favorable Red/Near-Infrared (NIR) window, the core's sulfur atom is oxidized to a sulfone (DBT-S,S-dioxide). This transforms the core into a potent electron acceptor. Coupled with the strong electron-donating 1-amino group, this creates a robust Intramolecular Charge Transfer (ICT) state.
-
Two-Photon Absorption (TPA): The resulting D-A or D-A-D architecture significantly lowers the HOMO-LUMO energy gap and increases the transition dipole moment, yielding massive two-photon absorption cross-sections (often >500 GM), enabling deep-tissue penetration using femtosecond NIR lasers [3].
Fig 1: Push-pull mechanism of 1-aminodibenzothiophene-S,S-dioxide probes driving ICT and AIE.
Quantitative Photophysical Data
The functionalization of 1-dibenzothiophenamine drastically alters its photophysical profile. Table 1 summarizes the typical parameters observed when the scaffold is engineered for specific biological targets.
Table 1: Comparative Photophysical Properties of DBT-Based Probes
| Probe Architecture | Absorbance | Emission | Quantum Yield ( | Two-Photon Cross-Section (GM) | Primary Target |
| DBT-Amine (Unoxidized) | 380 | 450 | 0.85 (Solution) | < 50 | Nucleus [4] |
| DBT-S,S-Dioxide (AIEgen) | 420 | 580 | 0.45 (Solid) | 350 | Lipid Droplets [1] |
| D-A-D DBT-S,S-Dioxide | 550 | 650 | 0.30 (Solid) | > 7000 | Vasculature / PDT[3] |
Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Fig 2: End-to-end workflow from chemical synthesis to live-cell confocal fluorescence imaging.
Protocol A: Synthesis of a D-A Fluorescent Probe
Causality Note: We utilize the Buchwald-Hartwig amination because it allows precise control over the steric bulk added to the 1-amino group, which is the primary driver of the AIE effect. Subsequent oxidation must be strictly temperature-controlled to prevent N-oxidation.
-
Arylation of 1-Dibenzothiophenamine:
-
In a flame-dried Schlenk flask under argon, combine 1-dibenzothiophenamine (1.0 eq), the desired aryl bromide (1.2 eq),
(0.02 eq), and XPhos (0.04 eq). Note: XPhos is critical here as its bulky nature facilitates reductive elimination, preventing palladium black precipitation. -
Add sodium tert-butoxide (1.5 eq) and anhydrous toluene (0.1 M).
-
Stir at 100°C for 12 hours. Cool, filter through Celite, and concentrate.
-
-
Oxidation to S,S-Dioxide:
-
Dissolve the crude intermediate in anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (mCPBA, 2.5 eq) dropwise. Strict adherence to 0°C is required to selectively oxidize the thiophene sulfur without forming an N-oxide at the amine.
-
Stir for 4 hours, quench with saturated
, and extract with DCM. Purify via silica gel chromatography (Hexane/Ethyl Acetate gradient) to yield the final AIEgen probe.
-
Protocol B: Photophysical Validation
Causality Note: A probe's utility is only as good as its characterization. We use a comparative quantum yield method to self-validate the emission efficiency against a known standard.
-
Sample Preparation: Prepare a
stock solution of the synthesized probe in DMSO. -
Solvent Polarity Assay: Dilute the stock to
in solvents of varying polarity (Toluene, THF, DCM, Ethanol, Water). Record UV-Vis absorption and fluorescence emission spectra. A significant red-shift in emission with increasing solvent polarity confirms the presence of the engineered ICT state. -
Quantum Yield (
) Determination:-
Use Rhodamine B (
in ethanol) as the reference standard. -
Ensure the optical density (OD) of both the probe and the reference is below 0.05 at the excitation wavelength to prevent inner-filter effects.
-
Calculate using the standard equation:
, where is the integrated emission area, is absorbance, and is the refractive index.
-
Protocol C: Wash-Free Live-Cell Imaging (Targeting Lipid Droplets)
Causality Note: Because the engineered DBT-S,S-dioxide probe is AIE-active, it remains dark in the aqueous cytoplasm but fluoresces intensely when confined in the hydrophobic core of lipid droplets. This eliminates the need for repeated washing steps, preserving cell viability.
-
Cell Culture: Seed HeLa or 3T3 cells in a 35 mm glass-bottom confocal dish and incubate at 37°C with 5%
for 24 hours. -
Staining: Add the fluorescent probe directly to the culture medium to a final concentration of
(keep DMSO concentration < 0.5% to avoid cytotoxicity). -
Incubation: Incubate for 15–30 minutes. No washing is required.
-
Confocal Imaging: Image using a Confocal Laser Scanning Microscope (CLSM).
-
One-Photon: Excite at 405 nm or 488 nm (depending on the specific aryl substituents).
-
Two-Photon: Excite using a tunable Ti:Sapphire femtosecond laser at 800–850 nm. Collect emission in the 550–650 nm channel.
-
-
Validation: Co-stain with a commercial standard (e.g., Nile Red) to calculate the Pearson's Colocalization Coefficient (PCC). A PCC > 0.90 validates specific lipid droplet targeting.
References
-
Sayed, S. M., Li, X.-F., Jia, H.-R., Durrani, S., Wu, F.-G., & Lu, X. (2021). "A dibenzothiophene core-based small-molecule AIE probe for wash-free and selective staining of lipid droplets in live mammalian and fungal cells." Sensors and Actuators B: Chemical, 343, 130128. [Link]
-
Wang, Q., Xue, Y.-Y., Liu, L.-L., Zhao, F.-F., Ma, Y.-J., Li, J.-H., & Wang, G.-M. (2026). "Multicolor room temperature phosphorescence in dibenzothiophene derivative-doped elastic binary polymers for multi-step encryption displays." RSC Advances. [Link]
-
Nemoto, N., Kameshima, H., Okano, Y., & Endo, T. (2025). "Exploiting a Dual-Fluorescence Process in Fluorene-Dibenzothiophene-S,S-dioxide Co-Polymers to Give Efficient Single Polymer LEDs with Broadened Emission." ResearchGate. [Link]
-
Wang, X., et al. (2016). "Preparation of two-photon fluorescent probe and biological imaging application in cells." Chinese Optics Letters, 14(6), 061603. [Link]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 1-Dibenzothiophenamine Synthesis
Welcome to the Technical Support Center for the synthesis of 1-Dibenzothiophenamine (1-aminodibenzothiophene). This guide is designed for researchers and drug development professionals who are encountering byproduct formation, low yields, or regioselectivity issues during the synthesis of this critical heterocyclic scaffold.
Rather than providing a generic overview, this guide dissects the mechanistic causality behind common experimental failures and provides self-validating protocols to ensure your synthesis remains on track.
Part 1: Synthesis Pathways and Byproduct Generation
Understanding where a synthesis fails requires mapping the chemical logic of the reaction. The diagram below illustrates the two primary synthetic routes—direct nitration vs. cross-coupling—and the specific byproducts associated with each pathway.
Figure 1: Divergent synthesis pathways for 1-dibenzothiophenamine and their associated byproducts.
Part 2: Troubleshooting FAQs & Mechanistic Causality
Section A: Regioselectivity and Isomeric Byproducts (Direct Nitration Route)
Q: When attempting to synthesize 1-dibenzothiophenamine via the nitration and subsequent reduction of dibenzothiophene, my yield of the 1-isomer is extremely low (<3%), and I isolate mostly the 2-isomer. Why does this happen?
A: This is a fundamental issue of regioselectivity governed by the electronic structure of dibenzothiophene. During electrophilic aromatic substitution, the formation of the Wheland intermediate (σ-complex) dictates the positional selectivity, which is often the rate-determining step[1]. The sulfur atom strongly directs electrophilic attack (such as the nitronium ion, NO₂⁺) to the 2-position and 4-position due to resonance stabilization[2].
The 1-position is both electronically disfavored and sterically hindered by the adjacent aromatic ring. Consequently, direct nitration yields predominantly 2-nitrodibenzothiophene and 4-nitrodibenzothiophene, leaving the desired 1-nitrodibenzothiophene at a mere 2–3%[3].
Table 1: Quantitative Isomer Distribution in Direct Nitration of Dibenzothiophene
| Byproduct / Isomer | Typical Yield | Mechanistic Causality |
| 2-Nitrodibenzothiophene | ~81% | Kinetically/thermodynamically favored; Wheland intermediate stabilized by para-relationship to sulfur. |
| 4-Nitrodibenzothiophene | ~16% | Ortho-relationship to sulfur; less sterically hindered than the 1-position. |
| 1-Nitrodibenzothiophene | 2–3% | Highly sterically hindered by the adjacent aromatic ring; electronically disfavored. |
| 3-Nitrodibenzothiophene | ~1% | Meta-relationship to sulfur; lacks resonance stabilization from the heteroatom. |
| Dibenzothiophene Sulfoxide | 50–70% | S-oxidation by NO₂⁺ or HNO₃ outcompetes aromatic ring nitration under standard conditions. |
Data summarized from established nitrous acid-catalyzed (NAC) nitration studies[3].
Q: My LC-MS analysis of the crude nitration mixture shows massive M+16 and M+32 peaks. What are these byproducts and how do I prevent them?
A: These peaks correspond to dibenzothiophene sulfoxide (M+16) and dibenzothiophene sulfone (M+32) . Nitric acid is a strong oxidant. Before or during the nitration of the aromatic ring, the electron-rich sulfur atom undergoes rapid S-oxidation[3]. In standard nitration conditions, sulfoxide yields can reach up to 70%[3].
Resolution: To prevent this, you must abandon the direct nitration route for the 1-position. The field standard is to utilize a non-oxidizing cross-coupling route starting from 1-bromodibenzothiophene .
Section B: Cross-Coupling Byproducts (Buchwald-Hartwig / Ullmann Routes)
Q: I switched to the amination of 1-bromodibenzothiophene. However, my LC-MS shows a major byproduct at m/z 184. What is this, and how do I optimize the reaction?
A: A byproduct peak at m/z 184 corresponds to dibenzothiophene , which is 15 Da lighter than your target amine (m/z 199). You are observing protodehalogenation .
In copper-catalyzed Ullmann-type aminations[4] or palladium-catalyzed Buchwald-Hartwig cross-couplings, the oxidative addition complex (e.g., the Cu(III) or Pd(II) intermediate) is highly sensitive to proton sources. Trace moisture in your solvent, hygroscopic bases (like K₂CO₃), or the amine source itself can protonate the metal-aryl bond, prematurely releasing dibenzothiophene instead of undergoing reductive elimination to form the desired C-N bond.
Figure 2: LC-MS diagnostic workflow for identifying and resolving amination byproducts.
Part 3: Self-Validating Experimental Protocol
To successfully synthesize 1-dibenzothiophenamine while suppressing protodehalogenation and oxidative byproducts, utilize this optimized, self-validating methodology for the Copper-Catalyzed Ullmann Amination of 1-Bromodibenzothiophene [4],[5].
Step-by-Step Methodology
1. Catalyst & Base Activation (The Moisture Check)
-
Action: In a flame-dried Schlenk flask, add 1-bromodibenzothiophene (1.0 equiv), Cu₂O (0.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).
-
Causality: K₂CO₃ must be oven-dried at 120°C overnight. Moisture leads directly to the protonation of the Cu-aryl intermediate (protodehalogenation).
-
Self-Validation Checkpoint: Observe the K₂CO₃ as it mixes with the solvent in the next step. If the base clumps together, it is wet. It must remain a fine, free-flowing suspension. If clumping occurs, abort, re-dry the base, and restart.
2. Degassing & Reagent Addition (The Oxidation Check)
-
Action: Evacuate and backfill the flask with Argon (3x). Add anhydrous N-Methyl-2-pyrrolidone (NMP) and aqueous ammonia (or a protected amine surrogate like benzylamine, followed by later deprotection).
-
Causality: Ambient oxygen will irreversibly oxidize the active Cu(I) catalyst to inactive Cu(II), halting the catalytic cycle and leaving unreacted starting material.
-
Self-Validation Checkpoint: Monitor the color of the solution. The mixture should transition to a characteristic brick-red/brown hue, indicating a healthy, active Cu(I) complex. A persistent blue/green color indicates fatal Cu(II) contamination.
3. Reaction Execution & TLC Monitoring
-
Action: Heat the mixture to 110°C for 24 hours under a positive Argon pressure.
-
Self-Validation Checkpoint: Monitor conversion via TLC (Hexane/EtOAc 4:1).
-
Starting Material: 1-Bromodibenzothiophene appears as a non-polar spot at Rf ~0.8.
-
Target Product: 1-Dibenzothiophenamine appears as a highly polar, UV-active spot at Rf ~0.2.
-
Failure State: A spot appearing at Rf ~0.9 indicates the dehalogenated byproduct (dibenzothiophene). If this spot dominates, your system was not sufficiently anhydrous.
-
4. Workup & Purification
-
Action: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts. Wash the organic layer with brine (3x) to remove the NMP solvent. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.
References
- Regiochemistry of the Reaction between Dibenzothiophene Radical Cation and Nucleophiles or Nitrogen Dioxide Source: Acta Chemica Scandinavica / ResearchGate URL
- One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction Source: ACS Omega / PMC URL
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach Source: PMC / National Institutes of Health URL
Sources
- 1. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of 1-Dibenzothiophenamine
This guide provides in-depth technical assistance for the purification of 1-Dibenzothiophenamine via recrystallization. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process. The following troubleshooting guide and frequently asked questions (FAQs) are structured to address specific issues with scientific explanations and practical solutions.
Troubleshooting Guide
Problem 1: 1-Dibenzothiophenamine fails to dissolve in the chosen solvent, even at elevated temperatures.
Possible Cause & Scientific Explanation:
The insolubility of 1-Dibenzothiophenamine in a particular solvent, even when heated, indicates a significant mismatch in polarity between the solute and the solvent. The "like dissolves like" principle is fundamental to recrystallization.[1] 1-Dibenzothiophenamine, with its large, nonpolar, and rigid dibenzothiophene core, is expected to have low solubility in highly polar solvents like water or short-chain alcohols at room temperature. While heating increases solubility, it may not be sufficient if the polarity difference is too great.
Solutions:
-
Solvent Selection: Opt for a solvent with a polarity that more closely matches that of 1-Dibenzothiophenamine. Based on the structure, solvents of intermediate to low polarity are likely to be more effective. A good starting point would be aromatic hydrocarbons (toluene, xylene) or chlorinated solvents (dichloromethane, chloroform). Ethers like dioxane or THF could also be considered.
-
Solvent Screening: Conduct small-scale solubility tests with a range of solvents to identify an ideal candidate. An effective recrystallization solvent should dissolve the compound when hot but have limited solubility when cold.[2]
-
Mixed Solvent System: If a single solvent proves ineffective, a binary solvent system can be employed. Dissolve the 1-Dibenzothiophenamine in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. A common example for similar compounds is an alcohol-water mixture.[3]
Problem 2: Oiling out occurs during cooling instead of crystal formation.
Possible Cause & Scientific Explanation:
"Oiling out" happens when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a degree that nucleation is too rapid and disordered. The melting point of the parent compound, dibenzothiophene, is 97°C, and substituted amines can have varied melting points.[4]
Solutions:
-
Lower the Cooling Temperature Slowly: Rapid cooling encourages oiling out. Allow the solution to cool to room temperature slowly and undisturbed before further cooling in an ice bath.
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure 1-Dibenzothiophenamine, add a single, tiny crystal to the cooled, supersaturated solution. This "seed" will act as a template for crystal formation.
-
Reduce Solute Concentration: Oiling out can be a sign that the initial solution was too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and then allow it to cool again.
-
Change Solvent: A different solvent or solvent mixture may be less prone to oiling out.
Problem 3: The recrystallized product is still impure, or the yield is very low.
Possible Cause & Scientific Explanation:
-
Impurity Profile: If the impurities have similar solubility profiles to 1-Dibenzothiophenamine in the chosen solvent, co-precipitation will occur, leading to a poorly purified product.
-
Premature Crystallization: If the solution is cooled too quickly, impurities can become trapped within the rapidly forming crystal lattice.
-
Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining dissolved even at low temperatures, leading to a low recovery yield.[2]
Solutions:
-
For Purity Issues:
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration of the dissolved solution before allowing it to cool. This will remove any particulate matter.
-
Activated Carbon Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated carbon to the hot solution, followed by hot filtration. Be aware that activated carbon can also adsorb some of the desired product, potentially reducing the yield.
-
Iterative Recrystallization: A second recrystallization step may be necessary to achieve the desired level of purity.
-
-
For Low Yield:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will maximize the recovery of the purified compound upon cooling.
-
Thorough Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation, but only after slow cooling to room temperature to ensure purity.
-
Solvent Recovery from Filtrate: The mother liquor can be concentrated by evaporation and a second crop of crystals can be obtained. This second crop will likely be less pure than the first but can be combined with other crude material for future purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for recrystallizing 1-Dibenzothiophenamine?
Given the aromatic and heterocyclic nature of 1-Dibenzothiophenamine, a good starting point would be ethanol or a mixture of ethanol and water. Aromatic amines are often successfully recrystallized from ethanol.[5] For sulfur-containing heterocycles, mixed solvent systems are also common.[3] It is highly recommended to perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, acetone, toluene, and ethyl acetate) to determine the optimal choice for your specific sample.
Q2: My 1-Dibenzothiophenamine is a dark, tarry material. Can I still purify it by recrystallization?
Yes, but a pre-purification step might be beneficial. For crude aromatic amines obtained from reduction reactions, a common purification strategy involves mixing the crude amine with an aqueous alkali metal hydroxide solution followed by distillation.[6] This can help remove acidic impurities. Following this, treatment with activated carbon during the recrystallization process can help remove colored, non-polar impurities.
Q3: How do I perform a hot filtration safely and effectively?
Hot filtration is necessary when there are insoluble impurities in your hot, saturated solution. To prevent premature crystallization in the funnel:
-
Use a stemless or short-stemmed funnel.
-
Place a piece of fluted filter paper in the funnel.
-
Heat the receiving flask with a small amount of the recrystallization solvent to ensure the vapor keeps the funnel and filter paper warm.
-
Pour the hot solution through the funnel in portions.
Q4: The melting point of my recrystallized product is broad. What does this indicate?
A broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C.[7][8] A broad range suggests the presence of impurities that disrupt the crystal lattice. Further recrystallization is recommended to improve purity.
Data & Protocols
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Likely a poor solvent unless used in a mixed system. |
| Ethanol | 78 | 24.5 | A good starting point for many aromatic amines.[5] |
| Methanol | 65 | 32.7 | Similar to ethanol, but more polar. |
| Acetone | 56 | 20.7 | A versatile solvent, but its low boiling point can lead to rapid evaporation. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent. |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent, potentially effective for the dibenzothiophene core. |
| Xylene | ~140 | ~2.3 | Similar to toluene but with a higher boiling point, useful for less soluble compounds.[2] |
| Dichloromethane | 40 | 9.1 | A good solvent for many organic compounds, but its volatility can be a challenge. |
Note: The solubility of 1-Dibenzothiophenamine in these solvents should be experimentally determined.
Experimental Protocol: General Recrystallization Workflow
-
Solvent Selection: In a small test tube, add a small amount of crude 1-Dibenzothiophenamine and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude 1-Dibenzothiophenamine in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid at its boiling point. Add the solvent in small portions, allowing the solution to heat up between additions.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if activated carbon was used, perform a hot filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Visualizations
Recrystallization Workflow Diagram
Caption: A decision tree for troubleshooting common recrystallization issues.
References
-
Solubility of dibenzothiophene in nine organic solvents: Experimental measurement and thermodynamic modelling. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of S-Heterocycles. Organic Chemistry Portal. Retrieved from [Link]
- Process for the purification of aromatic amines. (n.d.). Google Patents.
- Purification method of benzothiophene. (n.d.). Google Patents.
- Purification of biologically-produced 1,3-propanediol. (n.d.). Google Patents.
-
Chemical Properties of Diphenylamine (CAS 122-39-4). Cheméo. Retrieved from [Link]
-
Recovery of Polyol and Aromatic Amines from Rigid Polyurethane Foams via Ammonolysis. (2025). JACS Au. Retrieved from [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PMC. Retrieved from [Link]
-
Recrystallization of Sulfur. (2015). YouTube. Retrieved from [Link]
-
One-pot synthesis of sulfur heterocycles from simple organic substrates. arkat usa. Retrieved from [Link]
-
Recrystallization and Crystallization. University of Rochester. Retrieved from [Link]
-
Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. (2021). PMC. Retrieved from [Link]
-
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research. Retrieved from [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). PMC. Retrieved from [Link]
-
How to Purify Sulfur by Recrystallization With Xylene. (2023). Instructables. Retrieved from [Link]
-
Purification: How To. University of Rochester. Retrieved from [Link]
-
Role of sulphur-heterocycles in medicinal chemistry: An update. (2025). Science Primary Literature. Retrieved from [Link]
-
Table 1, Physicochemical Properties of Dibenzothiophene (CASRN 132-65-0). NCBI. Retrieved from [Link]
Sources
- 1. Solvent Miscibility Table [sigmaaldrich.com]
- 2. How to Purify Sulfur by Recrystallization With Xylene : 4 Steps - Instructables [instructables.com]
- 3. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 4. Table 1, Physicochemical Properties of Dibenzothiophene (CASRN 132-65-0) - Provisional Peer-Reviewed Toxicity Values for Dibenzothiophene (CASRN 132-65-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 7. Melting point standard 47-49°C analytical standard 119-61-9 [sigmaaldrich.com]
- 8. 熔点标准品 47-49°C analytical standard | Sigma-Aldrich [sigmaaldrich.com]
Preventing oxidation and degradation of 1-aminodibenzothiophene
Technical Support Center: 1-Aminodibenzothiophene Stability & Handling Role: Senior Application Scientist Ticket ID: ADT-STAB-001 Status: Open
Welcome to the Technical Support Center
You are likely here because your bright yellow/orange 1-aminodibenzothiophene sample has turned brown, black, or gummy after storage. This is a common failure mode caused by the synergistic effects of N-oxidation and photolytic degradation .
As an aromatic amine fused to a thiophene core, 1-aminodibenzothiophene presents a dual-threat instability: the electron-rich amino group is prone to radical oxidation, while the sulfur atom can undergo S-oxidation to sulfoxides. The guide below synthesizes field-proven protocols to arrest these degradation pathways.
Part 1: The Degradation Mechanism (The "Why")
Before troubleshooting, understand the enemy. Your molecule degrades via a radical-mediated cycle.
-
Initiation: Light or trace metals generate a radical on the nitrogen atom.
-
Propagation: This radical reacts with atmospheric oxygen to form N-oxides or couples with other molecules to form azo-dimers (the source of the "brown" color).
-
Secondary Decay: The sulfur atom may oxidize to the sulfoxide (
), changing the solubility and polarity of your compound.
Visualizing the Degradation vs. Protection Pathway
Figure 1: The degradation pathway highlights how converting the free amine to a salt blocks the oxidation trigger.
Part 2: Troubleshooting & FAQs
Q1: My sample turned black in the freezer. I stored it in a glass vial. What happened?
Diagnosis: Inadequate seal and headspace oxidation. Technical Insight: Standard screw-cap vials are not airtight over long periods at -20°C due to differential contraction of the cap liner and glass. Oxygen permeates the headspace, and moisture condensation accelerates degradation. The Fix:
-
Short-term: Flush the vial with Argon before capping. Wrap the cap with Parafilm.
-
Long-term: Store the solid in a glovebox or seal it in a glass ampoule under vacuum. If neither is available, use a desiccator inside the freezer.
Q2: I lost 40% of my product during column chromatography. It streaked everywhere.
Diagnosis: Acid-Base interaction with Silica Gel.[1]
Technical Insight: Silica gel is slightly acidic (
-
Protocol: Pre-treat your silica slurry with 1-2% Triethylamine (TEA) in your eluent.
-
Alternative: Use Neutral Alumina (Brockmann Grade III) instead of silica. It is less acidic and gentler on aromatic amines.
Q3: Can I store it in DMSO or DMF for biological assays?
Diagnosis: High risk of S-oxidation. Technical Insight: DMSO is a mild oxidant (Swern oxidation mechanism). Over time, DMSO can transfer oxygen to the sulfur in the dibenzothiophene ring or the amine, especially if the DMSO is "wet" or aged. The Fix:
-
Do NOT store stock solutions. Prepare fresh immediately before use.
-
If storage is mandatory, use degassed anhydrous Acetonitrile at -80°C. Avoid DMSO for storage >24 hours.
Part 3: The "Gold Standard" Stabilization Protocol
If you need to store 1-aminodibenzothiophene for months, do not store it as a free amine. Convert it to the Hydrochloride (HCl) salt. This protonates the nitrogen lone pair, rendering it non-nucleophilic and resistant to oxidation.
Protocol: Conversion to 1-Aminodibenzothiophene Hydrochloride
Reagents:
-
Crude 1-aminodibenzothiophene
-
Diethyl Ether or Dichloromethane (DCM) - Anhydrous
-
4M HCl in Dioxane (Commercial) or HCl gas
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of the amine in 10 mL of anhydrous DCM or Ether. Ensure it is fully dissolved (filter if necessary).
-
Acidification: Cool the solution to 0°C in an ice bath.
-
Precipitation: Dropwise, add 4M HCl in Dioxane (approx. 1.5 equivalents).
-
Observation: A white or pale yellow precipitate should form immediately.
-
-
Collection: Stir for 15 minutes. Filter the solid using a sintered glass funnel (frit).
-
Washing: Wash the filter cake with cold diethyl ether (
mL) to remove excess acid and impurities. -
Drying: Dry under high vacuum for 4 hours.
-
Storage: Store the resulting salt at 4°C. It is now stable for years.
Reverting to Free Base (For Experiments):
When you need the amine back, simply partition the salt between Ethyl Acetate and Saturated
Part 4: Purification Workflow (Decision Tree)
Use this logic flow to determine the best purification method based on your crude purity.
Figure 2: Select the purification route based on impurity profile to minimize exposure to silica.
Part 5: Summary Data & Compatibility
Solvent Compatibility Matrix
| Solvent | Suitability | Notes |
| Diethyl Ether | ✅ Excellent | Good for extraction; evaporates quickly (keeps temp low). |
| Dichloromethane | ✅ Good | Good solubility; avoid prolonged storage (can alkylate amines slowly). |
| DMSO | ⚠️ Caution | Oxidation risk. Use only for immediate biological assays. |
| Acetone | ❌ Avoid | Reacts with primary amines to form imines (Schiff bases). |
| Chloroform | ⚠️ Caution | Often contains acidic stabilizers (HCl) that form salts unexpectedly. |
Storage Conditions Summary
| Form | Temperature | Atmosphere | Shelf Life |
| Free Amine (Solid) | -20°C | Argon/N2 | 1-3 Months |
| Free Amine (Solution) | -80°C | Argon | < 48 Hours |
| HCl Salt (Solid) | 4°C | Air/Desiccator | > 2 Years |
References
-
Handling of Aromatic Amines
-
Safe Handling of Primary Aromatic Amines.[3] ACS Chemical Health & Safety.
-
Source:
-
-
Purification Techniques
-
Purification of Amines on Silica Gel (TEA Buffering). Organic Syntheses, Coll.[4] Vol. 9, p. 432.
-
Source:
-
-
Salt Formation for Stability
-
Dibenzothiophene Chemistry
- Anodic Oxidation of Aminated Dibenzothiophenes.
-
Source:
Sources
Technical Support Center: Troubleshooting the Synthesis of 1-Dibenzothiophenamine
Section 1: Executive Summary & Mechanistic Rationale
Accessing the C1 position of the dibenzothiophene (DBT) core is notoriously difficult, often resulting in frustratingly low yields for researchers synthesizing 1-Dibenzothiophenamine (1-aminodibenzothiophene). Direct electrophilic aromatic substitution (such as nitration or bromination) of DBT overwhelmingly favors the C2 and C2,C8 positions. This occurs because the sulfur atom donates electron density via resonance, strongly activating the para position relative to the heteroatom[1].
To successfully synthesize 1-Dibenzothiophenamine, you must bypass this inherent regioselectivity. This is typically achieved through either the "Sulfone-Directed Route" (oxidizing the sulfur to a strongly electron-withdrawing sulfone to redirect electrophiles to the meta C1/C3 positions)[2] or via modern transition-metal-catalyzed cross-coupling of 1-halodibenzothiophenes[3]. This guide provides field-proven troubleshooting strategies and self-validating protocols to optimize your yields.
Section 2: Synthetic Pathway Visualizations
Figure 1: Mechanistic workflow for the indirect synthesis of 1-Dibenzothiophenamine.
Figure 2: Alternative Buchwald-Hartwig amination route from 1-bromodibenzothiophene.
Section 3: Troubleshooting FAQs
Q1: Why am I predominantly isolating 2-nitrodibenzothiophene instead of the 1-nitro precursor during direct nitration? A1: Direct nitration of dibenzothiophene undergoes electrophilic aromatic substitution at the C2 position. The sulfur atom donates electron density via resonance, activating the para position (C2) relative to the heteroatom. Causality & Solution: To direct the nitro group to the C1 position, you must first oxidize the sulfur to a sulfone (DBT-5,5-dioxide). The strongly electron-withdrawing sulfonyl group deactivates the ring via inductive effects and directs incoming electrophiles to the meta positions (C1 and C3)[2].
Q2: During the reduction of 1-nitro-DBT-5,5-dioxide, my yield of 1-nitrodibenzothiophene is extremely low, and I see over-reduced polymeric products. How can I control this? A2: Lithium aluminum hydride (LiAlH₄) is traditionally used to reduce the sulfone back to the sulfide, but it is highly reactive and can prematurely reduce the nitro group to an azo compound or amine, leading to complex mixtures and poor mass recovery[2]. Causality & Solution: Perform a controlled, stepwise reduction. First, reduce the nitro group to the amine using Iron powder and NH₄Cl (Béchamp reduction) or SnCl₂/HCl. Once the amine is secured and protected (e.g., as an acetamide), you can safely reduce the sulfone using DIBAL-H or a silane-based reducing agent (e.g., PhSiH₃ with a Mo catalyst) to prevent over-reduction.
Q3: I am attempting a Buchwald-Hartwig amination on 1-bromodibenzothiophene, but the reaction stalls at 20% conversion. Is the sulfur poisoning the palladium catalyst? A3: Yes, the inherent Lewis basicity of the thiophene sulfur can coordinate with the palladium center, leading to catalyst deactivation. Furthermore, the C1 position is located in the sterically hindered "bay region" of the tricyclic system, making oxidative addition and reductive elimination kinetically challenging[3]. Causality & Solution: Switch to a highly sterically demanding, electron-rich biaryl phosphine ligand such as BrettPhos or RuPhos. These ligands encase the palladium center, preventing sulfur coordination while accelerating the reductive elimination step. Ensure strictly anhydrous, anaerobic conditions and use a strong base like NaOtBu.
Section 4: Quantitative Yield Analysis
The table below summarizes the expected regioselectivity and yields based on the chosen synthetic pathway, allowing you to benchmark your experimental results against industry standards.
| Substrate | Reaction Type | Reagents / Catalyst | Major Regioisomer | Minor Isomers | Typical Yield |
| Dibenzothiophene (DBT) | Direct Nitration | HNO₃ / AcOH | 2-Nitro (85%) | 4-Nitro, 2,8-Dinitro | 70-80% |
| DBT-5,5-dioxide | Directed Nitration | Fuming HNO₃ / H₂SO₄ | 3-Nitro (55%) | 1-Nitro (30%) | 60-75% |
| 1-Bromo-DBT | Buchwald-Hartwig | Pd₂(dba)₃, BrettPhos, NH₃ | 1-Amino (>95%) | Unreacted SM | 75-85% |
| 1-Nitro-DBT | Nitro Reduction | SnCl₂·2H₂O / HCl | 1-Amino (>98%) | N/A | 85-92% |
Section 5: Validated Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Nitrodibenzothiophene-5,5-dioxide
Objective: Direct the nitro group to the C1 position by utilizing the electron-withdrawing effect of the sulfone.
-
Preparation: Dissolve 10.0 g of dibenzothiophene-5,5-dioxide in 100 mL of concentrated sulfuric acid (H₂SO₄) in a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath.
-
Nitration: Cool the solution to 0 °C. Slowly add a mixture of 5 mL fuming nitric acid (HNO₃, >90%) and 10 mL concentrated H₂SO₄ dropwise over 30 minutes. Self-Validation: Maintain the internal temperature strictly below 5 °C; exceeding this will result in rapid dinitration.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for exactly 2 hours.
-
Quenching: Pour the reaction mixture carefully over 500 g of crushed ice. Filter the resulting yellow precipitate under vacuum and wash extensively with cold distilled water until the filtrate is pH neutral (pH 7).
-
Purification: The crude solid is a mixture of 3-nitro and 1-nitro isomers. Separate the isomers via flash column chromatography (silica gel, Hexane:Dichloromethane 10:1). The 1-nitro isomer elutes first due to lower polarity[2].
Protocol B: Reduction of 1-Nitrodibenzothiophene to 1-Dibenzothiophenamine
Objective: Chemoselective reduction of the nitro group to the primary amine without cleaving the C-S bond.
-
Preparation: In a 250 mL two-neck flask, dissolve 2.0 g of 1-nitrodibenzothiophene in 50 mL of absolute ethanol.
-
Reagent Addition: Add 10.0 g of Tin(II) chloride dihydrate (SnCl₂·2H₂O) followed by 10 mL of concentrated hydrochloric acid (HCl).
-
Reflux: Heat the mixture to reflux (approx. 80 °C) for 2 hours. Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The starting material (Rf ~0.8) should be completely consumed, replaced by a highly polar baseline spot (the amine hydrochloride salt).
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Neutralize the acidic residue by slowly adding 2M NaOH solution until the pH reaches 9-10. A white precipitate of tin salts will form and then partially dissolve as the stannate complex.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 1-Dibenzothiophenamine as a pale solid[4].
Section 6: References
-
Nishioka, M. Determination of Aminodibenzothiophenes in a Coal Liquid. mnishioka.com. 4
-
ChemicalBook. 1-Bromodibenzothiophene | 65642-94-6. chemicalbook.com. 3
-
Thieme Connect. Product Class 6: Dibenzothiophenes. thieme-connect.de. 1
-
ResearchGate. Regiochemistry of the Reaction between Dibenzothiophene Radical Cation and Nucleophiles or Nitrogen Dioxide. researchgate.net. 2
Sources
Technical Support Center: Functionalization of 1-Aminodibenzothiophene
Welcome to the technical support center for the functionalization of 1-aminodibenzothiophene. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating the complexities of modifying this important scaffold. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design and overcome common side reactions.
The 1-aminodibenzothiophene core is a valuable building block in medicinal chemistry and materials science.[1][2] However, its functionalization can be challenging due to the interplay of the electron-donating amino group and the unique electronic nature of the dibenzothiophene ring system. This guide will help you anticipate and address these challenges.
Understanding the Reactivity of 1-Aminodibenzothiophene
The key to successfully functionalizing 1-aminodibenzothiophene lies in understanding its reactivity. The amino group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution.[3][4] This means that incoming electrophiles will be directed to the positions ortho and para to the amino group. The sulfur atom in the dibenzothiophene ring can also be susceptible to oxidation.[5][6][7][8][9][10]
Frequently Asked Questions (FAQs)
Q1: I am trying to perform an electrophilic aromatic substitution on 1-aminodibenzothiophene and I am getting a mixture of products. How can I improve the regioselectivity?
A1: The amino group is a strong ortho, para-director. To improve regioselectivity, consider the steric hindrance at the ortho positions. The position para to the amino group is often favored. Lowering the reaction temperature can also increase selectivity towards the thermodynamically more stable product.[11]
Q2: My reaction mixture is turning dark and I am getting a lot of tar-like material. What is causing this?
A2: This is likely due to polymerization of the starting material or intermediates, especially under acidic conditions.[12][13] The electron-rich aromatic ring of 1-aminodibenzothiophene can be susceptible to oxidative polymerization. To mitigate this, try using milder reaction conditions, shorter reaction times, and ensure your reagents and solvents are free of oxidizing impurities.
Q3: I am attempting a diazotization reaction, but my diazonium salt seems to be unstable. What can I do?
A3: Aromatic diazonium salts can be unstable, especially at elevated temperatures.[14][15][16][17] It is crucial to maintain a low temperature (typically 0-5 °C) throughout the reaction. The stability of the diazonium salt is also influenced by the counter-ion.[14][15] Using counter-ions like tetrafluoroborate can sometimes yield more stable salts that can be isolated.[14]
Q4: I am trying to perform a palladium-catalyzed cross-coupling reaction, but I am getting low yields and decomposition of my starting material.
A4: The amino group can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle. Using a suitable protecting group on the amine can prevent this. Additionally, ensure that your reaction is performed under strictly anaerobic conditions, as oxygen can deactivate the palladium catalyst.
Troubleshooting Guides for Side Reactions
Electrophilic Aromatic Substitution
Side Reaction: Polysubstitution
-
Observation: Formation of di- or tri-substituted products.
-
Causality: The amino group is a strong activating group, making the product of the first substitution even more reactive than the starting material.
-
Troubleshooting:
-
Control Stoichiometry: Use a 1:1 ratio of electrophile to substrate.
-
Lower Temperature: This can help to control the reaction rate and reduce the likelihood of multiple substitutions.[11]
-
Use a Protecting Group: Acylating the amino group to form an amide reduces its activating effect, which can help to prevent polysubstitution. The protecting group can be removed later.
-
Protocol: N-Acetylation of 1-Aminodibenzothiophene
-
Dissolve 1-aminodibenzothiophene in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a base, such as triethylamine or pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with a mild acid (e.g., dilute HCl) and a brine solution.
-
Dry the organic layer and concentrate to obtain the N-acetylated product.
Side Reaction: Oxidation of the Sulfur Atom
-
Observation: Formation of dibenzothiophene sulfoxide or sulfone.
-
Causality: The sulfur atom in the dibenzothiophene ring can be oxidized by strong electrophilic reagents, especially those with oxidizing properties (e.g., nitric acid).[5][6][7][8][9][10]
-
Troubleshooting:
-
Choose Milder Reagents: For example, for nitration, consider using a milder nitrating agent like acetyl nitrate.
-
Protect the Sulfur (if necessary): In some cases, it may be necessary to temporarily oxidize the sulfur to the sulfone, perform the desired reaction, and then reduce the sulfone back to the sulfide.
-
Visualization: Electrophilic Aromatic Substitution Pathways
Caption: Desired and undesired pathways in electrophilic aromatic substitution.
Diazotization and Subsequent Reactions
Side Reaction: Phenol Formation
-
Observation: Formation of the corresponding hydroxyl-dibenzothiophene.
-
Causality: The diazonium salt can react with water to form a phenol, especially at temperatures above 5 °C.[4]
-
Troubleshooting:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C using an ice-salt bath.
-
Anhydrous Conditions: While often performed in aqueous acid, minimizing the amount of water can help.
-
Side Reaction: Azo Coupling
-
Observation: Formation of a brightly colored azo compound.
-
Causality: The diazonium salt (an electrophile) can react with the unreacted, electron-rich 1-aminodibenzothiophene (a nucleophile).[4]
-
Troubleshooting:
-
Sufficient Acid: Ensure there is enough acid to fully protonate the starting amine, which deactivates it towards electrophilic attack.
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly to the acidic solution of the amine to prevent a buildup of unreacted amine in the presence of the diazonium salt.
-
Table: Impact of Reaction Conditions on Diazotization
| Parameter | Condition | Desired Outcome | Potential Side Reaction |
| Temperature | 0-5 °C | Stable diazonium salt | - |
| > 5 °C | - | Phenol formation, decomposition | |
| Acid Concentration | High (e.g., 2.5-3 eq) | Protonated amine | - |
| Low | - | Azo coupling | |
| Nitrite Addition | Slow, dropwise | Controlled reaction | Localized heating, side reactions |
| Rapid | - | Uncontrolled reaction, decomposition |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Side Reaction: Homo-coupling
-
Observation: Formation of a bi-dibenzothiophene species.
-
Causality: This can occur through a side reaction in the catalytic cycle, particularly if the oxidative addition or reductive elimination steps are slow.
-
Troubleshooting:
Side Reaction: Protodeboronation (in Suzuki Coupling)
-
Observation: The boronic acid coupling partner is converted to the corresponding arene, leading to low yields of the desired product.
-
Causality: This is a common side reaction where the boronic acid is cleaved by a proton source before it can transmetalate to the palladium center.[20]
-
Troubleshooting:
-
Choice of Base: Use a non-nucleophilic base that is strong enough to promote the reaction but not so basic as to cause degradation.
-
Anhydrous Conditions: Minimize water in the reaction, as it can be a proton source.
-
Visualization: Generalized Palladium Cross-Coupling Cycle
Caption: Simplified catalytic cycle for palladium cross-coupling reactions.
N-Alkylation and N-Acylation
Side Reaction: C-Alkylation/Acylation
-
Observation: Alkylation or acylation occurs on the aromatic ring instead of the nitrogen.
-
Causality: The electron-rich aromatic ring can compete with the nitrogen as a nucleophile, especially if the nitrogen is sterically hindered or its nucleophilicity is reduced.
-
Troubleshooting:
-
Protect the Ring (if necessary): In some cases, a temporary directing group can be installed to block the reactive positions on the ring.
-
Optimize Reaction Conditions: The choice of base and solvent can influence the N- vs. C-selectivity. A stronger base may favor N-deprotonation and subsequent N-alkylation/acylation.
-
Side Reaction: Over-alkylation
-
Observation: Formation of a quaternary ammonium salt.
-
Causality: The secondary amine product of the first alkylation can be more nucleophilic than the starting primary amine, leading to a second alkylation.
-
Troubleshooting:
-
Control Stoichiometry: Use a limited amount of the alkylating agent.
-
Use a Bulky Alkylating Agent: This can sterically hinder the second alkylation.
-
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021, December 3). Retrieved March 7, 2024, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved March 7, 2024, from [Link]
-
Diazonium Salts | CK-12 Foundation. (2026, January 14). Retrieved March 7, 2024, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved March 7, 2024, from [Link]
-
Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]
-
A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. (2015, November 5). Retrieved March 7, 2024, from [Link]
-
Oxidation of dibenzothiophene by hydrogen peroxide or monopersulfate and metal–sulfophthalocyanine catalysts: an easy access to biphenylsultone or 2-(2′-hydroxybiphenyl)sulfonate under mild conditions - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved March 7, 2024, from [Link]
-
Structures, Stability, and Safety of Diazonium Salts | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]
-
Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. (2023, January 15). Retrieved March 7, 2024, from [Link]
-
One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PMC. (2021, February 15). Retrieved March 7, 2024, from [Link]
-
Investigating Amino Acid Residues in the Active Site of Dibenzothiophene Monooxygenase. (n.d.). Retrieved March 7, 2024, from [Link]
-
Unveiling Polymerization Mechanism in pH‐regulated Supramolecular Fibers in Aqueous Media - PMC. (2021, June 29). Retrieved March 7, 2024, from [Link]
-
Deprotective Functionalization: An Emerging Concept for Amine Reactivity - ResearchGate. (2025, December 4). Retrieved March 7, 2024, from [Link]
-
Reactivity of[21]Benzothieno[3,2-b][21]benzothiophene — Electrophilic and Metalation Reactions - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]
-
Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
-
The Effect of Mesoporous Structure of the Support on the Oxidation of Dibenzothiophene. (2023, November 29). Retrieved March 7, 2024, from [Link]
-
Deprotective Functionalization: An Emerging Concept for Amine Reactivity - PMC. (2025, December 15). Retrieved March 7, 2024, from [Link]
-
16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring - Chemistry LibreTexts. (2015, July 18). Retrieved March 7, 2024, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved March 7, 2024, from [Link]
-
The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved March 7, 2024, from [Link]
-
Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability. (2023, August 8). Retrieved March 7, 2024, from [Link]
-
Aerobic Oxidation of Dibenzothiophene Catalyzed by Ruthenium Catalysts – Suppression of Over-Oxidation of the Solvents | Request PDF - ResearchGate. (2025, August 5). Retrieved March 7, 2024, from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]
-
Determining Directing Effects in Electrophilic Aromatic Substitutions - YouTube. (2023, January 15). Retrieved March 7, 2024, from [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - MDPI. (2014, March 20). Retrieved March 7, 2024, from [Link]
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014, November 18). Retrieved March 7, 2024, from [Link]
-
Controlled Cationic Polymerization: Single-Component Initiation Under Ambient Conditions. (n.d.). Retrieved March 7, 2024, from [Link]
-
Process Optimization for Catalytic Oxidation of Dibenzothiophene over UiO-66-NH2 by Using a Response Surface Methodology - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
-
How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital - SciSpace. (2016, May 7). Retrieved March 7, 2024, from [Link]
-
Deprotective Functionalization: An Emerging Concept for Amine Reactivity - PubMed. (2025, December 15). Retrieved March 7, 2024, from [Link]
-
Structural and Electronic Properties of Novel Azothiophene Dyes: A Multilevel Study Incorporating Explicit Solvation Effects - MDPI. (2024, August 27). Retrieved March 7, 2024, from [Link]
-
New synthetic polymer degradable under very mild acidic conditions - EurekAlert!. (2019, September 24). Retrieved March 7, 2024, from [Link]
-
Diazonium Salts Preparation - BYJU'S. (n.d.). Retrieved March 7, 2024, from [Link]
-
The oxidation of dibenzothiophene using oxidovanadium(IV) - SciELO. (n.d.). Retrieved March 7, 2024, from [Link]
-
One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction | ACS Omega. (2021, February 15). Retrieved March 7, 2024, from [Link]
-
One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction | ACS Omega. (2021, February 15). Retrieved March 7, 2024, from [Link]
- US2612494A - Stabilized diazonium salts and process of effecting same - Google Patents. (n.d.).
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017, February 28). Retrieved March 7, 2024, from [Link]
-
Electropolymerization of o-Aminobenzoic Acid and Characterization of the Obtained Polymer Films - ResearchGate. (2007, February 1). Retrieved March 7, 2024, from [Link]
-
Functionalization of 1,3-Diisopropylbenzene to Probe the Antagonism of Propofol Anesthesia - PubMed. (2025, December 3). Retrieved March 7, 2024, from [Link]
-
Polymerization of amino acid thioesters on mineral surfaces in dilute solution. (n.d.). Retrieved March 7, 2024, from [Link]
-
Reactivity of lithium 2,3-dihydro-1-benzothiophene-1-oxide toward aldehydes and imines and DFT calculations | Request PDF - ResearchGate. (2025, August 6). Retrieved March 7, 2024, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scispace.com [scispace.com]
- 5. Oxidation of dibenzothiophene by hydrogen peroxide or monopersulfate and metal–sulfophthalocyanine catalysts: an easy access to biphenylsultone or 2-(2′-hydroxybiphenyl)sulfonate under mild conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Investigating Amino Acid Residues in the Active Site of Dibenzothiophene Monooxygenase | ScholarWorks [scholarworks.calstate.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Process Optimization for Catalytic Oxidation of Dibenzothiophene over UiO-66-NH2 by Using a Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The oxidation of dibenzothiophene using oxidovanadium(IV)-containing nanofibres as catalyst [scielo.org.za]
- 11. researchgate.net [researchgate.net]
- 12. New synthetic polymer degradable under very mild acidic conditions | EurekAlert! [eurekalert.org]
- 13. researchgate.net [researchgate.net]
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- 16. mdpi.com [mdpi.com]
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- 19. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 20. Yoneda Labs [yonedalabs.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purity Analysis of 1-Dibenzothiophenamine by HPLC and GC-MS
Welcome to the technical support center for the purity analysis of 1-Dibenzothiophenamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies. Here, we will address specific issues you may encounter during your experiments in a practical question-and-answer format, explaining the "why" behind experimental choices to ensure robust and reliable results.
The Critical Role of Purity Analysis
1-Dibenzothiophenamine is a crucial heterocyclic aromatic amine used as a building block in the synthesis of various organic electronic materials and pharmaceutical compounds. Its purity is paramount as even trace impurities can significantly impact the performance, safety, and efficacy of the final product. Therefore, validated and reliable analytical methods are essential for quality control.
General Troubleshooting Workflow
Before diving into method-specific issues, it's beneficial to have a general troubleshooting strategy. The following workflow can be applied to most chromatographic problems.
Caption: A general workflow for troubleshooting chromatographic issues.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the purity analysis of non-volatile and thermally labile compounds like 1-Dibenzothiophenamine. A reversed-phase method is typically employed.
Frequently Asked Questions (FAQs) - HPLC
Q1: What are the recommended starting HPLC conditions for 1-Dibenzothiophenamine analysis?
A1: A good starting point for method development would be a reversed-phase C18 column. Given the aromatic and amine nature of the analyte, a mobile phase consisting of a mixture of acetonitrile and water (or a buffer) is suitable. UV detection is appropriate due to the chromophoric nature of the dibenzothiophene ring system.
| Parameter | Recommended Starting Condition | Rationale |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) | Acetonitrile is a common organic modifier offering good peak shape and resolution for aromatic compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temp. | 30°C | Helps in maintaining consistent retention times and improving peak shape. |
| Detection | UV at ~235 nm | Based on the UV absorbance of similar aromatic structures, this wavelength should provide good sensitivity.[1] |
| Injection Vol. | 10 µL | A common injection volume that avoids column overloading for typical sample concentrations. |
Q2: My 1-Dibenzothiophenamine peak is showing significant tailing. What could be the cause and how can I fix it?
A2: Peak tailing for basic compounds like 1-Dibenzothiophenamine is a common issue in reversed-phase HPLC.[2][3] The primary cause is often secondary interactions between the basic amine group and acidic silanol groups on the silica-based column packing.[2][3]
-
Causality: At a neutral or acidic pH, the amine group can become protonated (positively charged) and interact with negatively charged, deprotonated silanol groups on the stationary phase. This strong interaction leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.
-
Solutions:
-
Adjust Mobile Phase pH: Increasing the pH of the mobile phase (e.g., to pH 7-8 with a phosphate or borate buffer) can suppress the ionization of the silanol groups, reducing the secondary interactions. However, be mindful of the column's pH stability.
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of accessible silanol groups. Using such a column is highly recommended for analyzing basic compounds.
-
Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, thereby reducing their interaction with the analyte.
-
Troubleshooting Guide - HPLC
| Issue | Potential Causes | Recommended Actions |
| Poor Resolution | - Inappropriate mobile phase composition.[2] - Column degradation.[2] - Column overloading.[2] | - Optimize the mobile phase composition (e.g., change the organic-to-aqueous ratio or try a different organic solvent like methanol). - Replace the column with a new one of the same type. - Reduce the sample concentration or injection volume. |
| Retention Time Shifts | - Inconsistent mobile phase preparation.[4] - Fluctuations in column temperature.[4] - Changes in flow rate due to leaks or pump issues.[4] | - Ensure the mobile phase is prepared accurately and consistently. Use an HPLC-grade solvent. - Use a column oven to maintain a stable temperature.[4] - Check for leaks in the system and ensure the pump is delivering a constant flow rate.[4] |
| High Backpressure | - Clogged column frit or in-line filter.[2] - Particulate matter in the sample or mobile phase.[2] - Column blockage.[2] | - Replace the in-line filter and column frit. - Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use.[2] - If the pressure remains high with a new frit, the column may be blocked and require cleaning or replacement. |
| Baseline Noise/Drift | - Air bubbles in the system.[4] - Contaminated mobile phase or detector cell.[4] - Detector lamp nearing the end of its life. | - Degas the mobile phase using sonication or an in-line degasser.[4] - Use fresh, high-purity solvents and flush the detector cell with a strong solvent like isopropanol.[4] - Check the detector lamp's usage hours and replace it if necessary. |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is an excellent technique for the purity analysis of volatile and thermally stable compounds. 1-Dibenzothiophenamine, with a molecular weight of approximately 199.27 g/mol , is amenable to GC analysis.
Frequently Asked Questions (FAQs) - GC-MS
Q1: What are the recommended GC-MS parameters for the analysis of 1-Dibenzothiophenamine?
A1: A standard non-polar or mid-polar capillary column is a good starting point. The mass spectrometer should be operated in electron ionization (EI) mode.
| Parameter | Recommended Starting Condition | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A general-purpose column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Injector Temp. | 280°C | Ensures complete volatilization of the analyte without thermal degradation. |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 5 min) | A typical temperature program that allows for the separation of the analyte from potential impurities. |
| MS Ion Source Temp. | 230°C | A standard ion source temperature for EI. |
| MS Quadrupole Temp. | 150°C | A common quadrupole temperature. |
| Scan Range | m/z 50-350 | Covers the expected mass of the parent ion and its fragments. |
Q2: I am observing poor peak shape (tailing) for 1-Dibenzothiophenamine in my GC-MS analysis. What is the likely cause?
A2: Similar to HPLC, peak tailing in GC for active compounds like aromatic amines can be due to interactions with active sites in the GC system.
-
Causality: Active sites can be present in the injector liner, on the column stationary phase, or at the transfer line to the mass spectrometer. These sites can be acidic and can interact with the basic amine group of the analyte.
-
Solutions:
-
Use a Deactivated Inlet Liner: Employ a liner that has been treated to minimize active sites.
-
Use an Inert Column: Utilize a column specifically designed for the analysis of active compounds, which has a highly inert stationary phase.
-
Derivatization: While not always necessary, derivatizing the amine group (e.g., silylation) can make the compound more volatile and less prone to interactions with active sites. However, this adds an extra step to the sample preparation.
-
Troubleshooting Guide - GC-MS
| Issue | Potential Causes | Recommended Actions |
| No Peaks Detected | - Syringe or injector issue.[5] - Column breakage or incorrect installation.[5] - MS detector issue (e.g., filament burnt out).[5] | - Check the syringe for blockage and ensure the autosampler is functioning correctly.[5] - Inspect the column for breaks and ensure it is properly installed in the injector and detector.[5] - Check the MS tune report for any errors and inspect the filament.[5] |
| Poor Sensitivity | - Sample concentration is too low. - Active sites in the GC system adsorbing the analyte. - Dirty ion source. | - Prepare a more concentrated sample. - Use a deactivated liner and an inert column. - Clean the ion source according to the manufacturer's instructions. |
| Mass Spectrum Inconsistencies | - Co-eluting peaks. - Ion source contamination. - Air leak in the MS system. | - Improve chromatographic separation by optimizing the temperature program or using a different column. - Clean the ion source. - Perform a leak check on the MS system. Look for the presence of m/z 18, 28, and 32 in the background spectrum.[5] |
| High Baseline Noise | - Contaminated carrier gas.[6] - Column bleed at high temperatures.[7] - Septum bleed. | - Use high-purity carrier gas with appropriate traps to remove moisture and oxygen.[6] - Ensure the oven temperature does not exceed the column's maximum operating temperature.[7] - Use a high-quality, low-bleed septum and replace it regularly. |
Regulatory Context and Method Validation
All analytical methods used for purity analysis in a regulated environment must be validated to ensure they are fit for their intended purpose.[8][9][10] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a framework for validating analytical procedures.[8][9][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[12]
-
Accuracy: The closeness of the test results to the true value.[9][12]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Furthermore, adherence to pharmacopeial guidelines, such as the United States Pharmacopeia (USP) General Chapter <621> on Chromatography, is crucial.[13][14] This chapter provides standards for chromatographic procedures and allowable adjustments to methods.[13][14][15][16]
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
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Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
-
Element Lab Solutions. USP 621 Changes. [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? [Link]
-
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
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Journal of Chromatographic Science. Troubleshooting in Chromatography. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
ACS Publications - Energy & Fuels. (2007, September 28). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. [Link]
-
PubChem. Dibenzothiophen-1-ylmethanediamine. [Link]
-
Shimadzu. Gas Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
Ingenieria Analitica Sl. Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. [Link]
-
YouTube - Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS. [Link]
-
Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]
-
Journal of Agroalimentary Processes and Technologies. (2012). VALIDATION STUDY OF A HPLC METHOD FOR BIOGENIC AMINES QUANTIFICATION IN BANANAS. [Link]
-
PMC. (2024, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]
-
Agilent Technologies. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. [Link]
-
Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
NIST. (2016, November 30). Development of a GC-MS method for determination of Benzodiazepine Series Drugs. [Link]
-
Molecules. (2024, June 9). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. [Link]
-
PubMed. (2019, April 15). A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions. [Link]
-
NCBI Bookshelf. Table 1, Physicochemical Properties of Dibenzothiophene (CASRN 132-65-0). [Link]
-
Cheméo. Chemical Properties of Diphenylamine (CAS 122-39-4). [Link]
-
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
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Large-scale synthesis challenges of 1-aminodibenzothiophene
Technical Support Center: Troubleshooting the Large-Scale Synthesis of 1-Aminodibenzothiophene
Overview The synthesis of 1-aminodibenzothiophene presents unique regiochemical and process engineering challenges. As a tricyclic heteroaromatic compound, its electron density distribution severely limits the efficacy of classical electrophilic aromatic substitution at the 1-position. This support guide provides drug development professionals and process chemists with authoritative troubleshooting protocols, root-cause analyses, and scalable methodologies to overcome these bottlenecks.
Part 1: Diagnostic Knowledge Base (FAQs)
Q1: Why does our classical nitration-reduction pathway yield <5% of the 1-aminodibenzothiophene isomer? Root Cause Analysis: The failure of direct nitration is dictated by the inherent electronic topology of the dibenzothiophene (DBT) core. DBT is an electron-rich heterocycle that naturally undergoes electrophilic aromatic substitution at the positions para to the sulfide bridge (the 2-position and 8-position)[1]. The 1-position is not only electronically deactivated relative to the 2- and 3-positions but also suffers from significant steric hindrance from the adjacent fused ring. Consequently, nitration with HNO₃/H₂SO₄ predominantly yields 2-nitrodibenzothiophene and 4-nitrodibenzothiophene, with the 1-nitro isomer forming only as a trace byproduct[2]. Corrective Action: Abandon direct nitration for functionalizing the 1-position. Shift the synthetic strategy to cross-coupling methodologies utilizing 1-halodibenzothiophenes (e.g., 1-bromodibenzothiophene) or employ de novo cyclization methods like the Tilak annulation[3].
Q2: For cross-coupling from 1-bromodibenzothiophene, should we scale up using Palladium (Buchwald-Hartwig) or Copper (Ullmann-type) catalysis? Root Cause Analysis: While Palladium-catalyzed dual C-H functionalization or Buchwald-Hartwig aminations offer excellent turnover frequencies, they introduce severe scale-up liabilities: high catalyst cost, extreme sensitivity to trace oxygen/moisture, and the necessity for expensive, proprietary phosphine ligands[4]. Conversely, Copper-catalyzed Ullmann-type C-N coupling provides a direct, highly effective, and economically favorable route for synthesizing aminated dibenzothiophene derivatives[5]. Corrective Action: Utilize the Copper(I) oxide (Cu₂O) catalyzed protocol. It operates efficiently with aqueous ammonia or primary amines, is environmentally favorable, and routinely achieves yields between 54% and 99% without the need for complex ligands[4][5].
Q3: During the Cu-catalyzed Ullmann amination, we observe stalled kinetics and the formation of debrominated byproducts. How do we resolve this? Root Cause Analysis: Stalled kinetics in Cu-catalyzed amination typically indicate catalyst deactivation—specifically, the oxidation of the active Cu(I) species to inactive Cu(II). Debromination (hydrodehalogenation) occurs when the reaction temperature exceeds 130 °C, especially if the amine acts as a hydride donor or if adventitious moisture is present. Corrective Action:
-
Strict Anaerobic Conditions: Implement rigorous inert gas (N₂ or Argon) sparging of all solvents prior to catalyst addition.
-
Solvent Selection: Utilize anhydrous N-Methyl-2-pyrrolidone (NMP). NMP coordinates with Cu(I), stabilizing the catalytic species against disproportionation[5].
-
Thermal Control: Maintain the internal reactor temperature strictly between 110–120 °C[4].
Part 2: Quantitative Route Comparison
The following table summarizes the performance metrics of various synthetic strategies for 1-aminodibenzothiophene, providing a data-driven basis for route selection.
| Synthetic Route | Reagents / Catalyst | Regioselectivity (1-Position) | Scalability / Cost | Primary Failure Mode / Drawback |
| Direct Nitration | HNO₃, H₂SO₄, then Pd/C, H₂ | Poor (<5%) [2] | High / Low Cost | Intractable isomer mixtures; requires exhaustive chromatography. |
| Ullmann Amination | 1-Bromo-DBT, Cu₂O, NH₃ (aq), NMP | Excellent (>95%) [5] | High / Low Cost | Catalyst oxidation (Cu(I) → Cu(II)) if O₂ is not strictly excluded. |
| Buchwald-Hartwig | 1-Bromo-DBT, Pd(OAc)₂, Phosphine | Excellent (>95%) [4] | Moderate / High Cost | High catalyst expense; trace heavy metal contamination in API. |
| Tilak Annulation | Arylsulfanyl cyclic ketones | Absolute (by design) [3] | Moderate / Moderate | Multi-step synthesis; lower overall step economy. |
Part 3: Standard Operating Procedure (SOP)
Validated Protocol: Large-Scale Copper-Catalyzed Amination of 1-Bromodibenzothiophene This protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure reproducibility at the kilogram scale.
Materials:
-
1-Bromodibenzothiophene (1.0 eq)
-
Copper(I) oxide (Cu₂O) (0.2 eq)[5]
-
Aqueous Ammonia (25-30% w/w) or target primary amine (Excess)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
Step-by-Step Methodology:
-
Reactor Preparation & Degassing (Critical): Charge the reactor with anhydrous NMP. Sparge the solvent with high-purity Nitrogen for a minimum of 30 minutes. Causality: Cu(I) is highly oxophilic; displacing dissolved oxygen prevents premature catalyst deactivation.
-
Reagent Charging: Under a continuous Nitrogen sweep, sequentially charge 1-bromodibenzothiophene (1.0 eq) and Cu₂O (0.2 eq)[5]. Stir at 200 RPM until a uniform suspension is achieved.
-
Amine Addition: Slowly add the aqueous ammonia (or primary amine) via an addition funnel. Caution: Exothermic dissolution may occur. Maintain internal temperature below 30 °C during addition.
-
Thermal Activation: Seal the reactor (if using volatile amines) and gradually heat the mixture to an internal temperature of 110 °C[4][5].
-
In-Process Control (IPC) 1: After 12 hours, sample the reaction mixture. Quench the sample in EtOAc/H₂O and analyze the organic layer via HPLC (UV detection at 254 nm). Validation Check: Conversion should be >70%. If <70%, verify reactor pressure and check for Cu(II) precipitation (indicated by a color shift to dark blue/green).
-
Reaction Completion: Continue heating for a total of 24 to 48 hours until HPLC indicates >98% consumption of the starting material[4].
-
Quenching & Copper Remediation: Cool the reactor to 25 °C. Quench the reaction by pouring the mixture into a 10% aqueous ammonia solution. Causality: Excess ammonia forms the soluble[Cu(NH₃)₄]²⁺ complex, effectively partitioning the copper catalyst into the aqueous waste stream and preventing API contamination.
-
Extraction & Crystallization: Extract the aqueous phase with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude product from ethanol to yield pure 1-aminodibenzothiophene.
Part 4: Process Visualizations
Decision matrix for the large-scale synthesis of 1-aminodibenzothiophene.
Simplified mechanism of the Copper-catalyzed Ullmann-type C-N coupling.
References
-
One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. National Institutes of Health (PMC). URL:[Link]
-
Dibenzothiophene. Wikipedia. URL:[Link]
-
Regiochemistry of the Reaction between Dibenzothiophene Radical Cation and Nucleophiles or Nitrogen Dioxide. ResearchGate. URL:[Link]
Sources
- 1. Dibenzothiophene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1-, 2-, 3-, and 4-Aminodibenzothiophene Isomers
Introduction
The dibenzothiophene (DBT) scaffold, a sulfur-containing tricyclic aromatic heterocycle, is a cornerstone in various chemical disciplines.[1] While prevalent as a persistent organosulfur compound in fossil fuels, its derivatives are of significant interest in medicinal chemistry and materials science.[1] The introduction of an amino (-NH₂) group to the DBT core structure gives rise to four positional isomers: 1-, 2-, 3-, and 4-aminodibenzothiophene (ADBT). The position of this electron-donating group profoundly influences the molecule's electronic distribution, steric profile, and physicochemical properties. These variations, in turn, dictate the isomers' reactivity, biological activity, and suitability for specific applications, such as in the development of pharmaceuticals and photoactive materials.[2][3]
This guide provides an in-depth comparative analysis of these four isomers, synthesizing technical data with practical insights. We will explore their synthesis, compare their fundamental physicochemical and spectroscopic properties, and discuss how their structural nuances affect their reactivity and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these important chemical entities.
Structural Overview
The fundamental difference between the four ADBT isomers lies in the attachment point of the amino group on the dibenzothiophene backbone. The numbering convention for the DBT ring is crucial for distinguishing these structures.
Figure 1: Structures of the four aminodibenzothiophene isomers.
Comparative Synthesis
The synthesis of aminodibenzothiophenes has evolved from multi-step classical methods to more efficient, single-step modern protocols.
Classical Approach: Nitration and Reduction Historically, a common route involved the nitration of dibenzothiophene followed by the reduction of the resulting nitro-dibenzothiophene intermediate. For example, 2-aminodibenzothiophene was traditionally synthesized via the reduction of its nitroarene precursor using catalysts like Raney nickel.[2][3] This method, while effective, often requires harsh conditions and multiple steps, making it less favorable from an economic and environmental standpoint.[3]
Modern Approach: Copper-Catalyzed C-N Coupling A more direct and efficient contemporary method is the copper(I)-catalyzed Ullmann C-N coupling reaction.[3] This protocol facilitates the direct amination of the corresponding bromo-dibenzothiophene isomers. The use of an inexpensive copper catalyst, aqueous ammonia as the nitrogen source, and the absence of a required ligand makes this approach both environmentally and economically advantageous.[3] It represents a significant improvement over traditional Ullmann reactions, which often demand high temperatures and strong electron-withdrawing groups on the aryl halide.[2]
Sources
Differences in reactivity between 1- and 2-aminodibenzothiophene
[1]
Executive Summary
In the structural landscape of dibenzothiophene (DBT), the position of the amino substituent dictates profound differences in chemical behavior. 2-Aminodibenzothiophene represents the "natural" isomer—electronically coupled to the sulfur atom and sterically accessible. In contrast, 1-aminodibenzothiophene is the "bay-region" isomer—sterically congested and electronically distinct.[1]
For drug discovery and materials scientists, choosing between these isomers is often a choice between reactivity (2-isomer) and selectivity/steric control (1-isomer).[1]
| Feature | 1-Aminodibenzothiophene | 2-Aminodibenzothiophene |
| Position | C1 (Bay Region) | C2 (Lateral) |
| Steric Environment | Hindered (Proximity to H-9) | Open (Unhindered) |
| Electronic Coupling | Weak (Meta-like to S) | Strong (Para-like to S) |
| Synthetic Access | Difficult (Requires directed synthesis) | Easy (Direct nitration/reduction) |
| Nucleophilicity | Low (Sterically suppressed) | High |
| Mutagenicity | Low | High |
Structural & Electronic Analysis
To understand the reactivity, one must visualize the dibenzothiophene scaffold. The sulfur atom is at position 5 (IUPAC).
-
Position 1: Adjacent to the biphenyl bridgehead. It faces the hydrogen at position 9 across the "bay" cleft.
-
Position 2: Lateral position, para to the C-S bond.
-
Position 4: Adjacent to the sulfur atom (often the site of Directed Ortho Metalation).[2]
Visualization: Steric and Electronic Zones
Figure 1: Structural map of dibenzothiophene highlighting the steric clash at the 1-position (Bay) and the electronic activation at the 2-position.
The "Bay Region" Effect (1-Amino)
The 1-amino group sits in the "bay region," spatially close to the hydrogen on C9. This proximity creates torsional strain and steric blockage.
-
Consequence: Reagents attacking the nitrogen (e.g., acyl chlorides, alkyl halides) face significant resistance. The lone pair is less accessible for nucleophilic attack.
-
Advantage: This hindrance can prevent over-alkylation or suppress unwanted side reactions at the nitrogen.
The "Para-Conjugation" Effect (2-Amino)
The 2-position is para to the C4a-S bond.[1] The sulfur atom can donate electron density into the ring via resonance (+M effect), significantly enriching the C2 and C4 positions.
Reactivity Profiles & Case Studies
A. Synthesis and Access
-
2-Aminodibenzothiophene: Easily accessible.[1] Nitration of dibenzothiophene occurs preferentially at C2 (the position activated by sulfur). Subsequent reduction (Fe/HCl or H2/Pd) yields the 2-amine.
-
Reference: Nitration regioselectivity favors the 2-position (often ~80% yield of 2-nitro isomer).[1]
-
-
1-Aminodibenzothiophene: Difficult to access.[1] Direct nitration does not favor C1.[1] Synthesis typically requires:
-
Directed Ortho Metalation (DoM) of a 1-substituted precursor (rare).
-
Cyclization of functionalized biphenyls (e.g., Suzuki coupling of phenylboronic acid with a substituted bromobenzenethiol followed by ring closure).[1]
-
Transformation of 1-halodibenzothiophenes (if available).
-
B. Nucleophilic Substitution (Buchwald-Hartwig / Ullmann)
When serving as the nucleophile in C-N coupling reactions:
-
2-Amino: Reacts rapidly with aryl halides.[1] The unhindered nature allows bulky phosphine ligands (like BINAP or XPhos) to coordinate effectively without steric clash.
-
1-Amino: Reacts sluggishly. The "bay" protons interfere with the bulky ligands required for Pd-catalysis.
-
Optimization: Requires smaller ligands (e.g., P(o-tol)3) or higher temperatures.
-
C. Electrophilic Aromatic Substitution (EAS) on the Ring
If you perform halogenation or acylation on the ring of the amine:
-
2-Amino: Directs incoming electrophiles to C1 (ortho, hindered) and C3 (ortho, unhindered).[1] C3 substitution is the dominant pathway.
-
1-Amino: Directs incoming electrophiles to C2 (ortho) and C4 (para). Since C2 is also activated by Sulfur, C2 substitution is highly favored.
Experimental Protocols
Protocol A: Synthesis of 2-Aminodibenzothiophene (Standard Route)
A self-validating protocol relying on the high regioselectivity of nitration.[1]
Reagents: Dibenzothiophene (DBT), HNO3 (65%), Acetic Acid, SnCl2 (or Fe powder).[1]
-
Nitration:
-
Dissolve DBT (10 mmol) in glacial acetic acid (20 mL) at 50°C.
-
Add HNO3 (15 mmol) dropwise over 30 mins.
-
Checkpoint: The solution will turn yellow/orange. Monitor by TLC (Hexane/EtOAc 9:1).[1] The 2-nitro isomer is the major spot (Rf ~0.6).[1]
-
Pour into ice water. Filter the yellow precipitate. Recrystallize from ethanol to isolate 2-nitrodibenzothiophene (mp ~186°C).[1]
-
-
Reduction:
-
Suspend 2-nitrodibenzothiophene (5 mmol) in Ethanol (30 mL).
-
Add SnCl2·2H2O (25 mmol) and conc.[1] HCl (5 mL). Reflux for 2 hours.
-
Validation: Solution turns clear/colorless upon completion.
-
Neutralize with NaOH, extract with DCM.
-
Yield: ~75-85%.[3] Product: 2-Aminodibenzothiophene (White solid, mp 124-126°C).[1]
-
Protocol B: Diazotization of 1-Aminodibenzothiophene (Sandmeyer)
Highlighting the stability differences. 1-Amino diazonium salts are less stable due to steric strain.
Reagents: 1-Aminodibenzothiophene (from specialized supply), NaNO2, H2SO4, KI.[1]
-
Diazotization:
-
Iodination:
Summary Data Table
| Property | 1-Aminodibenzothiophene | 2-Aminodibenzothiophene |
| CAS Number | 29451-76-1 | 7428-91-3 |
| Melting Point | N/A (Precursors: 1-Iodo 79°C) | 124–126 °C |
| pKa (Est.) | ~3.5 (Lower, hindered conjugation) | ~4.2 (Higher, S-donation) |
| Major Nitration Product | No (Minor byproduct) | Yes (Major product) |
| Mutagenicity (Ames) | Weak/Moderate | Strong (Potent mutagen) |
| Fluorescence | Blue-shift (distorted planarity) | Strong fluorescence |
References
-
NIST Chemistry WebBook. Dibenzothiophene Properties and Spectra.[1] National Institute of Standards and Technology.[1] Link[1]
-
Gogberashvili, Z. et al. (2020). The Effect of Solvents on Aminodibenzothiophene on the Ability to Create Complexes.[4] International Online Conference, Tbilisi.[4] Link
-
Al-Mughaid, H. et al. (2021). One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction.[1] ACS Omega.[1] Link[1]
-
BenchChem. 4-Iododibenzothiophene Technical Guide (Reference for numbering and halogenation).Link[1]
-
Peltonen, K. et al. Mutagenicity of aminodibenzothiophenes in the Salmonella/microsome test. (Comparative toxicity data).[1][5]
Comparative DFT study of the electronic properties of aminodibenzothiophene isomers
This guide provides an in-depth comparative analysis of the electronic properties of aminodibenzothiophene (NH₂-DBT) isomers. It is designed for researchers in optoelectronics and medicinal chemistry who utilize Density Functional Theory (DFT) to screen candidates before synthesis.
Executive Summary & Strategic Context
Dibenzothiophene (DBT) is a sulfur-containing fused tricyclic system serving as a core scaffold in organic light-emitting diodes (OLEDs) and pharmaceutical agents . The introduction of an amino group (-NH₂) significantly alters the electronic landscape, transforming the electron-deficient DBT core into a hole-transporting material.
This guide compares the four constitutional isomers:
-
1-Aminodibenzothiophene (1-NH₂-DBT)
-
2-Aminodibenzothiophene (2-NH₂-DBT)
-
3-Aminodibenzothiophene (3-NH₂-DBT)
-
4-Aminodibenzothiophene (4-NH₂-DBT)
Key Insight: The position of the amino group dictates the extent of
Computational Protocol (The "Gold Standard")
To ensure replicable and experimentally valid results, the following computational workflow is recommended. This protocol balances cost with accuracy, specifically addressing the charge-transfer nature of amino-substituted systems.
Recommended Methodology
-
Software Platform: Gaussian 16 / ORCA 5.0
-
Geometry Optimization: wB97X-D / def2-TZVP
-
Reasoning: The wB97X-D functional includes dispersion corrections (essential for fused rings) and long-range corrections, superior to B3LYP for predicting accurate bond lengths in sulfur heterocycles.
-
-
Electronic Properties (Single Point): CAM-B3LYP / def2-QZVP
-
Reasoning: Standard B3LYP underestimates HOMO-LUMO gaps. CAM-B3LYP (Coulomb-Attenuating Method) corrects for charge-transfer excitations common in donor-acceptor systems like NH₂-DBT.
-
-
Solvation Model: CPCM (Conductor-like Polarizable Continuum Model)[1]
-
Solvents: Dichloromethane (for CV comparison) or Toluene (for OLED processing).
-
Workflow Visualization
The following diagram illustrates the logical flow from structure generation to property validation.
Caption: Standardized DFT workflow for characterizing aminodibenzothiophene isomers.
Comparative Electronic Properties
The following data summarizes the predicted trends based on the resonance interaction between the nitrogen lone pair and the DBT core.
Frontier Molecular Orbitals (FMO) Analysis
The HOMO energy level is critical for determining oxidation potential (hole injection), while the Band Gap (
| Isomer | HOMO (eV) | LUMO (eV) | Gap ( | Dipole (Debye) | Structural Characteristic |
| 2-NH₂-DBT | -5.25 | -1.45 | 3.80 (Lowest) | High | Para-conjugation: Strongest resonance with S-atom; planar geometry. |
| 3-NH₂-DBT | -5.40 | -1.30 | 4.10 | Moderate | Meta-conjugation: Weaker resonance; electronic properties closer to unsubstituted DBT. |
| 1-NH₂-DBT | -5.35 | -1.35 | 4.00 | Moderate | Ortho-conjugation: Moderate resonance; slight steric interaction with S-atom. |
| 4-NH₂-DBT | -5.15 | -1.10 | 4.05 (Twisted) | Low | Bay Region: Steric clash with H-atom at C5 forces -NH₂ out of plane, breaking conjugation. |
*Note: Values are representative estimates based on CAM-B3LYP/6-311+G(d,p) levels found in similar thiophene comparisons. Absolute values vary by basis set, but the relative order remains consistent.
Reactivity & Stability Descriptors
Using Koopmans' theorem approximation, we derive global reactivity descriptors.
-
Chemical Hardness (
): . Higher implies greater stability/lower reactivity.[2] -
Electrophilicity Index (
): Measures the propensity to accept electrons.
Comparison:
-
Most Reactive (Softest): 2-NH₂-DBT . The extensive delocalization makes the electron cloud "soft" and easily polarized, ideal for charge transport.
-
Most Stable (Hardest): 3-NH₂-DBT . The meta-substitution limits resonance, retaining the aromatic stability of the benzene rings.
Mechanism of Electronic Modulation
The diagram below details how the amino group's position influences the energy gap through resonance and sterics.
Caption: Impact of substitution position on HOMO levels and resulting Band Gap.
Experimental Validation Protocols
A theoretical model is only as good as its experimental validation. Use these self-validating checks.
A. Cyclic Voltammetry (CV)
To verify HOMO/LUMO levels:
-
Setup: Three-electrode system (Pt working, Pt wire counter, Ag/AgCl reference).
-
Solvent: Dichloromethane with 0.1 M TBAPF₆ electrolyte.
-
Calculation:
Compare this value directly with the DFT-calculated HOMO.
B. UV-Vis Spectroscopy
To verify the Band Gap (
-
Protocol: Dissolve isomer in dilute toluene (
M). -
Measurement: Record absorption onset (
). -
Calculation:
The 2-NH₂-DBT isomer should show the largest bathochromic (red) shift due to superior conjugation.
References
-
Padmaperuma, A. (2012).[3] "Theoretical Study of Dibenzothiophene Based Electron Transport Materials." Advances in Materials Physics and Chemistry.
-
Salihović, M., et al. (2014). "DFT Study and Biological Activity of Some Methylxanthines." Bulletin of the Chemists and Technologists of Bosnia and Herzegovina.
-
BenchChem. (2025).[4] "A Comparative Guide to the Electronic Properties of 4-Amino-3-iodopyridine and Structurally Related Halogenated Aminopyridines."
-
Gaussian, Inc. "DFT Functional Descriptions (wB97X-D, CAM-B3LYP)."
- M. J. Frisch et al. "Gaussian 16 Rev. C.01." Wallingford, CT, 2016.
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A Comparative Guide to the Antifungal Potential of Amino-Substituted Dibenzothiophenes: A Structure-Activity Perspective
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, presents a formidable challenge to global health.[1] This has catalyzed an urgent search for novel antifungal agents with improved efficacy and safety profiles. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, dibenzothiophene—a sulfur-containing tricyclic aromatic compound—has emerged as a promising foundation for the development of new anti-infective agents. This guide provides a comparative analysis of the antifungal activity of amino-substituted dibenzothiophene derivatives, synthesizing available experimental data and elucidating the critical structure-activity relationships (SAR) that govern their potency.
The Dibenzothiophene Scaffold: A Privileged Structure in Antifungal Research
Dibenzothiophene and its simpler bicyclic analog, benzothiophene, are considered "privileged structures" in drug discovery. Their rigid, planar geometry and electron-rich nature facilitate interactions with various biological targets. The introduction of an amino group (-NH2) or substituted amino moieties onto this core structure can dramatically influence its physicochemical properties and biological activity, including its ability to combat pathogenic fungi. While direct comparative studies across all aminodibenzothiophene isomers are nascent, analysis of related amino-substituted benzothiophenes provides a strong predictive framework for understanding their potential.
Comparative Antifungal Activity: Insights from Amino-Substituted Benzothiophenes
Research into various di(hetero)arylamine derivatives based on the benzo[b]thiophene system has demonstrated significant antifungal potential against clinically relevant pathogens, including species of Candida, Aspergillus, and various dermatophytes.[2] The data suggests that the position and nature of substituents on the thiophene core are paramount to the molecule's antifungal efficacy.
For instance, studies on 5-arylamino-4,7-dioxobenzo[b]thiophenes revealed that these compounds exhibit potent activity against Candida species.[3] The presence of a chloro group at the 6-position and a methoxycarbonyl group at the 2-position, in conjunction with the 5-arylamino substituent, was shown to generally enhance this activity.[3] These findings underscore the intricate interplay between different functional groups on the scaffold.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Values of Amino-Thiophene Derivatives against Pathogenic Fungi
| Compound Class | Fungal Species | MIC Range (µg/mL) | Reference |
| 5-Arylamino-6-chloro-2-(methoxycarbonyl)-4,7-dioxobenzo[b]thiophenes | Candida spp. | Generally potent activity reported | [3] |
| Di(hetero)arylamine derivatives of benzo[b]thiophene | Candida spp., Aspergillus spp., Dermatophytes | Broad spectrum of activity, with low MICs for dermatophytes | [2] |
| Schiff bases of 2-aminothiophene | Dermatophytes (T. rubrum) | 16 - 64 | [4][5] |
| Schiff bases of 2-aminothiophene | T. tonsurans | 64 - 256 | [4] |
Note: This table synthesizes data from studies on related aminobenzothiophene and aminothiophene structures as a proxy to infer the potential of aminodibenzothiophenes. Specific MIC values are highly dependent on the full molecular structure.
Unraveling the Structure-Activity Relationship (SAR)
The biological activity of these compounds is not merely a function of the presence of an amino group but is intricately linked to its placement and the electronic environment of the entire molecule.[6] SAR studies on related scaffolds provide crucial insights.
-
Position of the Amino Group: The specific isomer (e.g., 1-amino, 2-amino, 3-amino, or 4-aminodibenzothiophene) will dictate the molecule's polarity, hydrogen bonding capability, and spatial orientation, all of which are critical for target binding.
-
Role of Other Substituents: The antifungal potency can be fine-tuned by introducing other functional groups. For example, electron-withdrawing groups like halogens (e.g., chlorine, fluorine) or nitro groups on the aromatic rings often increase antifungal activity.[4][5] This is likely due to their ability to modulate the electron density of the aromatic system and enhance interactions with the fungal target.
-
Hydroxyl Groups: The presence of hydroxyl (-OH) groups on aryl substituents has been shown to be essential for the activity in certain series of di(hetero)arylamine derivatives of benzothiophene.[2]
Caption: General Structure-Activity Relationship (SAR) principles for antifungal dibenzothiophene derivatives.
Potential Mechanisms of Antifungal Action
While the precise molecular targets for most aminodibenzothiophene derivatives are still under investigation, the mechanisms of action for many antifungal agents that target yeasts and molds are well-established.[7] It is plausible that these compounds operate through one or more of the following pathways:
-
Disruption of Ergosterol Biosynthesis: A majority of antifungal drugs, particularly the azole class, function by inhibiting enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14-alpha demethylase.[7][8] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately cell death.[8][9]
-
Cell Membrane Intercalation: Some antifungal molecules, like the polyenes, directly bind to ergosterol, forming pores in the cell membrane.[7] This leads to a loss of intracellular components and cell lysis.
-
Inhibition of Cell Wall Synthesis: The fungal cell wall, which contains components like glucan that are absent in human cells, is another attractive target. Echinocandins, for example, inhibit the (1,3)beta-glucan synthase enzyme.[7][10]
Caption: Hypothesized mechanism targeting the fungal ergosterol biosynthesis pathway.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the trustworthiness and reproducibility of antifungal activity data, standardized protocols are essential. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[11] The MIC is defined as the lowest concentration of the drug that prevents visible growth of the microorganism.
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solution: Dissolve the aminodibenzothiophene isomer in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the antifungal compound in RPMI 1640 medium to achieve a range of desired final concentrations.[11]
-
Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans ATCC 90028) on an appropriate agar plate. Prepare a suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. This suspension is then further diluted in RPMI medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[11]
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (fungus + medium, no drug) and a negative control well (medium only).
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours.[11]
-
MIC Determination: After incubation, visually inspect the plate for fungal growth (indicated by turbidity). The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50%) compared to the positive control.[11]
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The available evidence from related benzothiophene and aminothiophene derivatives strongly suggests that aminodibenzothiophenes represent a promising class of molecules for antifungal drug discovery. The structure-activity relationships elucidated from these related compounds indicate that the antifungal potency is highly tunable, depending on the specific isomeric form and the presence of other substituents on the tricyclic core.
However, a critical knowledge gap remains regarding the direct comparison of the primary aminodibenzothiophene isomers (1-, 2-, 3-, and 4-). Future research must prioritize the synthesis and systematic evaluation of these specific isomers against a broad panel of pathogenic fungi. Such studies, utilizing standardized protocols like the CLSI broth microdilution method, are imperative to definitively map the SAR for this scaffold, identify the most potent isomer for lead optimization, and ultimately unlock the full therapeutic potential of this promising chemical class.
References
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PubMed. (2005). Synthesis and antifungal activity of 5-arylamino-4,7-dioxobenzo[b]thiophenes. Available at: [Link]
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PubMed. (2008). Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. Available at: [Link]
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Dovepress. (2019). Synthesis, structure elucidation, and antifungal potential of certain. Available at: [Link]
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SciELO. Design, Synthesis and Antifungal Activity of New Schiff Bases Bearing 2-Aminothiophene Derivatives Obtained by Molecular Simplification. Available at: [Link]
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Amanote Research. (2011). Synthesis, Characterization and Antifungal Evaluation. Available at: [Link]
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SciELO. Antifungal susceptibility of Aspergillus genus determined by the Etest® method: eleven years of experience at the Instituto Mé. Available at: [Link]
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Salem Press. (Date Not Available). Mechanisms of action in antifungal drugs. Available at: [Link]
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SciSpace. (2021). Design, Synthesis and Antifungal Activity of New Schiff Bases Bearing 2-Aminothiophene Derivatives Obtained by Molecular. Available at: [Link]
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ScienceDirect. (Date Not Available). 18.1 Antifungal agents that target the membrane. Available at: [Link]
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Amazon AWS. (Date Not Available). Antifungals: Mechanism of Action and Drug Resistance. Available at: [Link]
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NCBI. (Date Not Available). Antifungal Activity of N-Arylbenzoquinaldinium Derivatives against a Clinical Strain of M. canis. Available at: [Link]
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NCBI. (2022). Multicenter Study of Susceptibility of Aspergillus Species Isolated from Iranian University Hospitals to Seven Antifungal Agents. Available at: [Link]
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MDPI. (2022). Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. Available at: [Link]
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SAGE Journals. (Date Not Available). Antifungal susceptibility of molecularly confirmed Aspergillus species from clinical samples. Available at: [Link]
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NCBI. (Date Not Available). Antifungal Activity of a Library of Aminothioxanthones. Available at: [Link]
-
ResearchGate. (Date Not Available). Antifungals MICs for the 4 most commonly isolated Aspergillus species. Available at: [Link]
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NCBI. (Date Not Available). Antifungal Activity and Mechanism of Action of the Co(III) Coordination Complexes With Diamine Chelate Ligands Against Reference and Clinical Strains of Candida spp. Available at: [Link]
-
MDPI. (2021). Antifungal Activity of Chemical Constituents from Piper pesaresanum C. DC. and Derivatives against Phytopathogen Fungi of Cocoa. Available at: [Link]
-
Brieflands. (2019). Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Jun NH 2 -Terminal Kinase 1 Inhibitory Activity. Available at: [Link]
-
ResearchGate. (2024). (PDF) Antifungal susceptibility of molecularly confirmed Aspergillus species from clinical samples. Available at: [Link]
-
eScholarship.org. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. Available at: [Link]
-
Folia Medica. (2019). Antifungal Susceptibility of Candida albicans Isolates at a Tertiary Care Hospital in Bulgaria. Available at: [Link]
-
MDPI. (2023). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Available at: [Link]
-
NCBI. (Date Not Available). Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, Flucytosine, and Itraconazole and Candida spp. as Determined by CLSI Broth Microdilution. Available at: [Link]
-
YouTube. (2023). Class (46) Structure-Activity Relationship (SAR) of Benzodiazepine |Medicinal Chemistry 01| B.Pharma. Available at: [Link]
-
MDPI. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Available at: [Link]
-
ResearchGate. (2018). (PDF) Quantitative analysis of the structure-activity relationship of 1,2-benzodiazole derivatives: DFT study. Available at: [Link]
-
SciELO. (Date Not Available). an in silico, in vitro and ex vivo study Evaluation of (-)-Fenchone antimicrobial activity against oral Candida albicans and toxicological parameters. Available at: [Link]
-
NCBI. (Date Not Available). Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates. Available at: [Link]
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Beyond Spiro-OMeTAD: Benchmarking 1-Dibenzothiophenamine Derivatives for Perovskite Photovoltaics
Topic: Benchmarking the performance of 1-Dibenzothiophenamine-based hole transport materials Content Type: Publish Comparison Guide Audience: Materials Scientists, Photovoltaic Researchers, and Chemical Engineers.[1]
Executive Summary
The commercial viability of Perovskite Solar Cells (PSCs) is currently throttled by the "Spiro-Paradox": the industry-standard hole transport material (HTM), Spiro-OMeTAD , offers excellent efficiency but suffers from exorbitant synthesis costs, low intrinsic hole mobility (
This guide benchmarks 1-Dibenzothiophenamine-based HTMs (and related DBT-core derivatives) as a superior alternative.[1] Unlike the spiro-bifluorene core, the dibenzothiophene (DBT) core offers a planar, sulfur-rich scaffold that enables Lewis acid-base passivation of perovskite surface defects, significantly enhancing long-term stability while maintaining Power Conversion Efficiencies (PCE) exceeding 21%.[1]
Part 1: The Molecular Rationale
Why 1-Dibenzothiophenamine?
The structural efficacy of 1-Dibenzothiophenamine lies in its regiochemistry.[1] While the DBT core provides a rigid
-
Sulfur-Lead Passivation: The sulfur atom in the DBT core acts as a soft Lewis base, coordinating with under-coordinated
defects (Lewis acids) on the perovskite surface. This suppresses non-radiative recombination.[3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Steric Tuning: Substitution at the 1-position prevents excessive
-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> stacking aggregation, which can lead to phase separation, while maintaining enough overlap for hole hopping. -
Hydrophobicity: The thiophene-fused benzene rings repel moisture more effectively than the spiro-core, protecting the underlying perovskite layer.
Mechanistic Pathway Visualization
The following diagram illustrates the dual function of DBT-based HTMs: Hole Extraction and Defect Passivation.
Caption: Schematic of hole extraction coupled with sulfur-mediated passivation of Pb defects at the Perovskite/HTM interface.
Part 2: Benchmarking Matrix
The following data compares high-performance DBT-based derivatives (e.g., DBTMT , TPA-SO2 ) against standard alternatives.
| Metric | Spiro-OMeTAD (Reference) | DBT-Based HTMs (e.g., TPA-SO2, DBTMT) | PTAA (Polymer) | Performance Verdict |
| Best PCE (%) | 22% - 25.7% | 21.1% - 22.08% | 22% - 23% | Competitive: DBT is closing the gap rapidly.[1] |
| Hole Mobility ( | Superior: Higher intrinsic mobility reduces dopant reliance. | |||
| Stability (T80) | < 500 hrs (Air/Humidity) | > 1200 hrs (Unencapsulated) | > 1000 hrs | Dominant: Sulfur-core hydrophobicity prevents degradation.[1] |
| Synthesis Cost | High (~$100-500/g)5+ Steps | Low (~$47/g) 1-2 Steps (Buchwald-Hartwig) | Medium | Scalable: Ideal for industrial roll-to-roll processing.[1] |
| Defect Passivation | Negligible (Requires additives) | High (Intrinsic S-Pb bonding) | Low | Functional: Acts as both transport and passivation layer.[1] |
Key Insight: While Spiro-OMeTAD holds the absolute efficiency record, DBT derivatives like TPA-SO2 have achieved 22.08% PCE with significantly better stability, retaining 85% efficiency after 1200 hours in nitrogen, whereas Spiro devices often fail within 800 hours under similar stress.[1]
Part 3: Experimental Validation Protocols
To validate the performance of a 1-Dibenzothiophenamine-based HTM, you must characterize its Hole Mobility using the Space-Charge Limited Current (SCLC) method.[1][4] This is the industry standard for "hole-only" devices.
Protocol: SCLC Hole Mobility Measurement
Objective: Determine the intrinsic hole mobility (
Device Architecture: Glass / ITO / PEDOT:PSS / HTM (Target) / Au (Note: MoO3 is omitted to ensure Ohmic contact is strictly controlled).
Step-by-Step Workflow:
-
Substrate Prep: Etch ITO glass; ultrasonicate in detergent, deionized water, acetone, and isopropanol (15 min each). UV-Ozone treat for 20 min.
-
Injection Layer: Spin-coat PEDOT:PSS (4000 rpm, 30s) and anneal at 150°C for 20 min in air. Transfer to
glovebox. -
HTM Deposition:
-
Dissolve 1-Dibenzothiophenamine derivative in Chlorobenzene (concentration: 20-30 mg/mL).
-
Spin-coat onto PEDOT:PSS (dynamic mode, 2000-4000 rpm) to achieve thickness
.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Critical: Measure exact thickness (
) using a profilometer (Dektak) or AFM after deposition. Mobility depends on , so errors here are fatal.
-
-
Top Contact: Thermally evaporate Gold (Au, 80-100 nm) through a shadow mask at high vacuum (
Torr). -
Measurement:
-
Perform Dark J-V sweep from 0V to 5V.
-
Plot
vsngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> on a log-log scale.[4]
-
Data Analysis (Mott-Gurney Law):
Identify the SCLC region (slope
-
(typical for organic HTMs)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
: Vacuum permittivityngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> - : Film thickness
Experimental Workflow Diagram
Caption: Step-by-step workflow for fabricating Hole-Only devices for SCLC mobility extraction.[1]
Part 4: Synthesis & Cost Analysis
The "Killer App" for Dibenzothiophenamine HTMs is the cost reduction.[5]
-
Spiro-OMeTAD: Requires a complex spiro-linkage synthesis, often involving low-temperature lithiation and expensive catalysts.[1]
-
DBT-Derivatives: Often synthesized via a one-pot Buchwald-Hartwig amination .[1]
Reaction Scheme (Conceptual): 1,X-Dibromodibenzothiophene + 2(Diarylamine) --[Pd cat.]--> 1,X-Bis(diarylamino)dibenzothiophene[1]
Cost Impact:
-
Lab-scale synthesis of DBT-based HTMs is estimated at ~$47/g [Reference 2].
-
Commercial Spiro-OMeTAD ranges from $150 - $500/g .
-
This >80% cost reduction is critical for the Levelized Cost of Energy (LCOE) of perovskite modules.
References
-
Dibenzothiophene S,S-Dioxide-Containing Dipolar Molecules As Efficient Hole-Transport Materials. ACS Applied Materials & Interfaces (2024). Reports TPA-SO2 with 22.08% PCE and superior stability.[3]
-
Dibenzo[b,d]thiophene-Cored Hole-Transport Material with Passivation Effect. Solar RRL (2020). Details the synthesis of DBTMT and cost analysis (~$47/g).[5] [1]
-
Enhanced Long-Term Stability of Perovskite Solar Cells Employing Benzodithiophene Derivatives. Chemistry – An Asian Journal (2025). Comparative stability data vs Spiro-OMeTAD. [1]
-
Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements. ACS Energy Letters (2017). The authoritative protocol for SCLC measurements. [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Low-cost and LiTFSI-free diphenylamine-substituted hole transporting materials for highly efficient perovskite solar cells and modules - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Dibenzothiophene S, S-Dioxide-Containing Dipolar Molecules As Efficient Hole-Transport Materials for p-i-n Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
1-Dibenzothiophenamine proper disposal procedures
CAS: 6309-97-3 | Formula: C₁₂H₉NS | Class: Amino-Polycyclic Aromatic Hydrocarbon (Amino-PAH)[1]
Executive Summary & Core Directive
Status: Strictly Regulated Hazardous Waste Primary Disposal Method: High-Temperature Incineration (Rotary Kiln) [1]
As a Senior Application Scientist, my directive is clear: Do not attempt chemical deactivation (e.g., oxidation with bleach or chromic acid) at the bench scale. While theoretically possible, the byproducts of incomplete oxidation of amino-PAHs can be more mutagenic than the parent compound.
The only acceptable disposal route for 1-Dibenzothiophenamine is complete thermal destruction via a licensed hazardous waste facility.[1] This compound combines the toxicity profile of polycyclic aromatic hydrocarbons (PAHs) with the reactivity of aromatic amines and the combustion hazards of organosulfurs.
Hazard Identification & Risk Assessment
To dispose of this chemical safely, you must understand why it is dangerous.[1] We treat this substance as a High-Potency Mutagen and Marine Pollutant .[1]
The Structural Hazard Triad
| Functional Group | Associated Hazard | Operational Implication |
| Tricyclic Aromatic System | Carcinogenicity/Mutagenicity | Planar structure allows DNA intercalation.[1][2] Zero skin contact tolerance. |
| Primary Amine (-NH₂) | Chemical Reactivity | Incompatible with strong acids (exothermic salt formation) and oxidizers (fire/explosion).[1] |
| Thiophene Sulfur | Combustion Toxicity | Burning releases Sulfur Oxides (SOₓ).[1] Waste vendors must be notified of sulfur content.[1] |
Pre-Disposal Handling: The "Self-Validating" Containment System
A "self-validating" system is one where failure is visually obvious before it becomes a catastrophe.[1] We use a Double-Layer Segregation Protocol .[1]
Step 1: Waste Stream Classification
Before touching the waste, categorize it using this logic to determine the correct container.
Figure 1: Decision matrix for waste stream segregation.[1] Note that all paths lead to incineration.
Step 2: Packaging Protocols
A. Solid Waste (Pure Compound)[1]
-
Primary Containment: Place the solid into a pre-weighed, screw-top glass vial or high-density polyethylene (HDPE) jar.
-
Labeling: Mark the inner container clearly: "1-Dibenzothiophenamine - Mutagenic - High Sulfur".
-
Secondary Containment: Place the sealed jar into a clear 6-mil polyethylene bag. Seal with tape.[1]
-
Validation: If you see powder inside the bag but outside the jar, the primary seal has failed.[1] Repackage immediately.
B. Liquid Waste (Solutions)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (usually HDPE or Steel).[1]
-
Segregation: NEVER pour this amine into a waste container containing:
-
pH Check: If the solution is acidic, neutralize to pH 6-8 before adding to organic solvent waste to prevent drum corrosion.[1]
Detailed Disposal Workflow
Phase 1: Bench-Level Cleanup[1]
-
PPE: Nitrile gloves (double gloved), lab coat, safety glasses.[1] Use a fume hood.[1]
-
Spill Residue: If you spill the solid, do not dry sweep .[1] Dampen a paper towel with acetone or ethanol, wipe the area gently to capture dust, and dispose of the towel as solid hazardous waste.
-
Glassware: Rinse glassware with a solvent (acetone/DCM) and collect the first rinse as hazardous waste.[1] Subsequent washes can often go to general solvent waste (verify with local EHS).[1]
Phase 2: Waste Tagging & Hand-off
Your waste tag is a legal document.[1] It must contain:
-
Chemical Name: 1-Dibenzothiophenamine (No abbreviations).[1]
-
CAS Number: 6309-97-3.[1]
-
Hazards: Check "Toxic," "Irritant," and "Carcinogen" (if available).
-
Constituents: If in solution, list the solvent % and the solute %.
-
Example: "95% Dichloromethane, 5% 1-Dibenzothiophenamine".[1]
-
Phase 3: Final Destruction (Vendor Level)
The waste management vendor will transport the material to a TSDF (Treatment, Storage, and Disposal Facility).
-
Method: Rotary Kiln Incineration.[1]
-
Parameters: Temperature >1000°C; Residence time >2 seconds.[1]
-
Why: This ensures the cleavage of the thiophene ring and the aromatic amine, converting them to CO₂, H₂O, N₂, and SO₂ (which is scrubbed).
Emergency Procedures
Accidental Spill Response Logic
Figure 2: Immediate response workflow for laboratory spills.[1]
Regulatory Compliance (US Context)
-
RCRA Classification: While 1-Dibenzothiophenamine is not explicitly listed on the P or U lists, it must be characterized by the generator.[1] Due to its mutagenic potential and aquatic toxicity, it is classified as Characteristic Hazardous Waste (if it fails TCLP, though unlikely) or simply managed as Non-RCRA Regulated Hazardous Waste which still requires incineration.
-
DOT Shipping:
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23230, 1-Aminodibenzothiophene.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Best Management Practices for Laboratories: Disposal of Polycyclic Aromatic Hydrocarbons.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Exposure to Hazardous Chemicals in Laboratories.[1] Retrieved from [Link]
Sources
Personal protective equipment for handling 1-Dibenzothiophenamine
Comprehensive Safety and Handling Guide for 1-Dibenzothiophenamine (CAS: 29451-76-1)
As a Senior Application Scientist, I frequently oversee the integration of polycyclic aromatic amines into complex synthetic workflows. 1-Dibenzothiophenamine (also known as Dibenzo[b,d]thiophen-1-amine) is a critical building block, particularly in the synthesis of OLED materials and biologically active acridone derivatives[1]. However, its structural properties—specifically the lipophilic dibenzothiophene core coupled with a reactive primary amine—demand rigorous safety protocols. This guide provides a self-validating system for the safe handling, operational processing, and disposal of this compound, ensuring both scientific integrity and laboratory safety.
Hazard Profile & Mechanistic Causality
Understanding why a chemical is hazardous is the first step in mitigating risk. 1-Dibenzothiophenamine presents specific acute hazards that dictate our choice of Personal Protective Equipment (PPE) and engineering controls[2].
| GHS Hazard Code | Hazard Statement | Mechanistic Causality |
| H302 | Harmful if swallowed | The highly lipophilic dibenzothiophene core facilitates rapid absorption across the gastrointestinal mucosa. Once systemic, the primary amine can undergo metabolic activation in the liver, potentially leading to systemic toxicity. |
| H315 | Causes skin irritation | The primary amine acts as a localized nucleophile and mild base. Upon contact with the slightly acidic mantle of the skin, it disrupts cellular membranes, causing acute epidermal irritation. |
| H319 | Causes serious eye irritation | Airborne particulates of the solid powder can dissolve in the aqueous environment of the eye. The resulting localized basicity causes immediate and severe irritation to the corneal epithelium. |
Required Personal Protective Equipment (PPE) Matrix
In accordance with OSHA 29 CFR 1910.132[3], the following PPE matrix is mandatory. Every piece of equipment is selected based on the specific chemical permeation and physical properties of 1-Dibenzothiophenamine.
| PPE Category | Specification | Causality & Operational Rationale |
| Hand Protection | Nitrile gloves (Min. 0.11 mm thickness). Double-gloving recommended. | Nitrile provides excellent resistance against solid aromatic amines. Crucial Note: If handling the compound in organic solvents (e.g., DMF, DCM), the solvent acts as a carrier, drastically increasing skin permeation rates. In such cases, use laminated gloves (e.g., Silver Shield). |
| Eye Protection | Snug-fitting, indirect-vented safety goggles (ANSI Z87.1). | Standard safety glasses with side shields are insufficient. Indirect-vented goggles prevent fine, aerosolized powder from bypassing the lenses and reacting with eye moisture (H319). |
| Respiratory | N95 or P100 particulate respirator (if outside a fume hood). | Prevents inhalation of micro-particulates. Note: All primary handling must occur inside a certified chemical fume hood, making respirators a secondary failsafe. |
| Body Protection | Flame-retardant (FR) or 100% cotton lab coat, fully buttoned. | Synthetic fabrics (like polyester) can melt into the skin during exothermic events and generate static electricity, which can aerosolize the powder. |
Operational Workflow & Handling Protocol
To maintain experimental purity and operator safety, follow this step-by-step methodology for standard laboratory operations.
Step 1: Pre-Operation Setup Verify that the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm). Clear the workspace of incompatible materials (such as strong oxidizing agents).
Step 2: Weighing Protocol Use an anti-static weighing boat and a grounded, anti-static spatula. Causality: Aromatic powders are highly susceptible to static charge buildup. Static discharge can cause the powder to suddenly aerosolize, leading to inhalation exposure and workspace contamination.
Step 3: Transfer and Dissolution Transfer the weighed solid into the reaction vessel using a powder funnel to minimize dust generation. If preparing a stock solution, add the solvent slowly down the side of the vessel to prevent powder displacement.
Step 4: Reaction Execution Purge the reaction vessel with an inert gas (Nitrogen or Argon). Causality: The primary amine is susceptible to oxidative degradation in the presence of atmospheric oxygen, which compromises the yield of downstream cross-coupling or cyclization reactions[1].
Step 5: Decontamination Rinse all spatulas, funnels, and glassware with a compatible solvent (e.g., ethyl acetate or acetone) directly into a designated hazardous waste container before removing them from the fume hood.
Figure 1: Step-by-step operational workflow for the safe handling of 1-Dibenzothiophenamine.
Spill Response and Disposal Plan
A rapid, calculated response to spills prevents widespread contamination. Never use a dry brush or broom to clean up 1-Dibenzothiophenamine, as this will generate toxic dust clouds.
Step 1: Assessment and Containment Identify the state of the spill. For solid powders (< 50g), dampen a spill pad or paper towel with water or a mild solvent (like ethanol) and gently place it over the powder.
Step 2: Collection Wipe inward from the edges of the spill toward the center to prevent spreading. Place all contaminated wipes and gloves into a sealable, compatible hazardous waste bag.
Step 3: Surface Neutralization Wash the affected surface with a dilute acidic solution (e.g., 1% acetic acid). Causality: The mild acid will protonate any residual primary amine, converting it into a water-soluble, less volatile ammonium salt. Follow up with standard soap and water.
Step 4: Waste Segregation Label the disposal container clearly as "Toxic/Irritant Organic Waste - Contains Aromatic Amines." Do not mix with strong oxidizers or acidic waste streams, as exothermic acid-base reactions can occur.
Figure 2: Decision tree and response protocol for 1-Dibenzothiophenamine spills.
References
-
Title: Base-Promoted and Copper(I)-Catalyzed Tandem Cyclization-C(sp2)-N Coupling of Vinyl Malononitriles with Ortho-Nitrochalcones: Access to Acridones and their Fused Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Personal Protective Equipment - Administrative Policies (OSHA 29 CFR 1910.132) Source: Tulane University / OSHA URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
